3'-O-Bn-GTP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H22N5O14P3 |
|---|---|
Molecular Weight |
613.3 g/mol |
IUPAC Name |
[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-phenylmethoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N5O14P3/c18-17-20-14-11(15(24)21-17)19-8-22(14)16-12(23)13(32-6-9-4-2-1-3-5-9)10(34-16)7-33-38(28,29)36-39(30,31)35-37(25,26)27/h1-5,8,10,12-13,16,23H,6-7H2,(H,28,29)(H,30,31)(H2,25,26,27)(H3,18,20,21,24)/t10-,12?,13+,16-/m1/s1 |
InChI Key |
GKNJRRUERJECKC-ZIWBQIBKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The 3'-O-Bn-GTP Cap Analog: A Technical Guide to an Anti-Reverse Cap Analog for Enhanced mRNA Translation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the 3'-O-Bn-GTP cap analog, a crucial component in the synthesis of messenger RNA (mRNA) for research and therapeutic applications. By providing a comprehensive overview of its structure, mechanism of action, and performance metrics, this document serves as a vital resource for professionals in the field of mRNA technology. The information presented herein is based on extensive analysis of existing literature on anti-reverse cap analogs (ARCAs) and N7-benzylated cap structures, as direct quantitative data for the this compound analog is limited. The principles and experimental methodologies are derived from closely related and well-characterized cap analogs.
Introduction to mRNA Capping and the Role of Cap Analogs
The 5' cap is a defining feature of eukaryotic mRNA, essential for its stability, efficient translation into protein, and prevention of degradation by exonucleases. This cap structure consists of a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide of the mRNA chain via a 5'-5' triphosphate bridge.
In the context of in vitro transcription (IVT), the process used to synthesize mRNA for therapeutic and research purposes, the 5' cap is typically incorporated co-transcriptionally using a synthetic cap analog. However, standard cap analogs can be incorporated in both the correct (forward) and incorrect (reverse) orientations, leading to a significant portion of non-translatable mRNA. To overcome this, "anti-reverse" cap analogs (ARCAs) were developed.
The this compound Cap Analog: Structure and Mechanism of Action
The this compound cap analog is a chemically modified guanosine (B1672433) triphosphate (GTP) molecule. The "3'-O-Bn" designation indicates that a benzyl (B1604629) group (-CH2-C6H5) is attached to the 3'-hydroxyl group of the ribose sugar of the guanosine.
The primary function of this 3'-O-benzyl modification is to prevent the reverse incorporation of the cap analog during IVT. The T7 RNA polymerase initiates transcription by using the 3'-hydroxyl group of a nucleotide as a nucleophile. By blocking the 3'-hydroxyl group on the guanosine of the cap analog with a benzyl group, it can only be incorporated in the correct, forward orientation, ensuring that the resulting mRNA is translationally active.[1][2] This mechanism is fundamental to all ARCA-type cap analogs.
Diagram of the Anti-Reverse Capping Mechanism
Caption: Mechanism of anti-reverse cap analogs.
Quantitative Performance Data of Related Cap Analogs
Table 1: Capping Efficiency of Various Cap Analogs
| Cap Analog | Modification(s) | Capping Efficiency (%) | Reference |
| m7GpppG | Standard Cap | ~50-80% (orientation dependent) | [3] |
| m27,3'-OGpppG (ARCA) | 3'-O-methyl | >95% (correct orientation) | [3] |
| b7Gp4G | N7-benzyl, Tetraphosphate | ~76% | [4] |
| b7m3'-OGp4G | N7-benzyl, 3'-O-methyl, Tetraphosphate | Not explicitly stated, but expected to be high | [5] |
Note: Capping efficiency can be influenced by the ratio of cap analog to GTP in the IVT reaction.[6]
Table 2: Relative Translational Efficiency of mRNAs Capped with Various Analogs
| Cap Analog | Modification(s) | Relative Translational Efficiency (vs. m7GpppG) | Reference |
| m7GpppG | Standard Cap | 1.0 | [4] |
| m27,3'-OGpppG (ARCA) | 3'-O-methyl | ~2.0 | [7] |
| b7Gp4G | N7-benzyl, Tetraphosphate | 1.98 | [4] |
| b7m2Gp4G | N7-benzyl, N2-methyl, Tetraphosphate | 2.55 | [4] |
| m7GppBH3pm7G | Boranophosphate modification | Similar to highly efficient analogs, but with greater stability | [8] |
Note: Translational efficiency is often assessed using in vitro translation systems (e.g., rabbit reticulocyte lysate) or by transfecting capped mRNA into cultured cells and measuring reporter protein expression.
Table 3: Binding Affinity to eIF4E for Various Cap Analogs
| Cap Analog | Modification(s) | eIF4E Binding Affinity (Kd or relative) | Reference |
| m7GTP | Standard | Baseline | [9][10] |
| Bn7GMP | N7-benzyl | Increased affinity | [10] |
| Tetraphosphate Analogs | Extended phosphate (B84403) chain | Generally higher affinity | [1][11] |
Note: eIF4E is a key initiation factor for cap-dependent translation. Higher binding affinity is generally correlated with increased translational efficiency.[12]
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of mRNA capped with an ARCA like this compound, based on established methods for similar cap analogs.
In Vitro Transcription with a this compound Cap Analog
This protocol outlines the co-transcriptional capping of mRNA using T7 RNA polymerase.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide solution (ATP, CTP, UTP)
-
GTP solution
-
This compound cap analog solution
-
Transcription buffer (containing Tris-HCl, MgCl2, DTT, spermidine)
-
RNase inhibitor
Procedure:
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water
-
Transcription buffer
-
This compound cap analog and GTP (typically at a 4:1 ratio)
-
ATP, CTP, UTP
-
Linearized DNA template
-
RNase inhibitor
-
T7 RNA Polymerase
-
-
Mix gently and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.
-
Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
Diagram of the In Vitro Transcription Workflow
Caption: Workflow for in vitro transcription with co-transcriptional capping.
Analysis of Capping Efficiency and mRNA Integrity
Materials:
-
Purified capped mRNA
-
Agarose (B213101) gel or denaturing polyacrylamide gel
-
Loading buffer
-
Electrophoresis apparatus
-
UV spectrophotometer or fluorometer for quantification
-
(Optional) HPLC system with a suitable column for high-resolution analysis
Procedure:
-
Quantification: Measure the concentration of the purified mRNA using a UV spectrophotometer (A260) or a fluorescent dye-based assay.
-
Integrity Analysis:
-
Prepare an agarose or denaturing polyacrylamide gel.
-
Mix a small amount of the purified mRNA with loading buffer and load onto the gel.
-
Run the gel until adequate separation is achieved.
-
Visualize the RNA band(s) using a gel imaging system. A sharp, single band indicates high integrity.
-
-
Capping Efficiency (via HPLC - optional but recommended):
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate capped from uncapped mRNA.
-
The presence of a hydrophobic benzyl group in the this compound cap analog would likely lead to a longer retention time compared to uncapped mRNA, facilitating quantification of the capped species.[13]
-
Signaling Pathways and Cellular Fate of Capped mRNA
The 5' cap is the primary recognition site for the initiation of cap-dependent translation. The process begins with the binding of the eukaryotic initiation factor 4E (eIF4E) to the cap structure.
Diagram of Cap-Dependent Translation Initiation
Caption: Simplified pathway of cap-dependent translation initiation.
Conclusion
The this compound cap analog represents a valuable tool for the synthesis of high-quality, translationally competent mRNA. Its "anti-reverse" design ensures the production of a homogenous population of correctly capped transcripts, which is critical for achieving high levels of protein expression in both research and therapeutic settings. While direct comparative data for this specific analog is emerging, the extensive research on related ARCA and N7-benzylated analogs provides a strong foundation for its application and predicted high performance. For drug development professionals, the use of such advanced cap analogs is a key step in optimizing the efficacy and consistency of mRNA-based therapeutics.
References
- 1. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel "anti-reverse" cap analogs with superior translational properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 4. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. Translation, stability, and resistance to decapping of mRNAs containing caps substituted in the triphosphate chain with BH3, Se, and NH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of analogs of initiation factor 4E (eIF4E) cap-binding antagonist Bn7-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cap-proximal nucleotides via differential eIF4E binding and alternative promoter usage mediate translational response to energy stress | eLife [elifesciences.org]
- 13. pubs.acs.org [pubs.acs.org]
3'-O-Bn-GTP: Unraveling the Transcriptional Inhibition Mechanism of a Novel GTP Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guanosine-5'-triphosphate (GTP) is a fundamental building block for RNA synthesis and a critical energy source during transcription. Modifications to the GTP molecule can provide powerful tools to probe the intricacies of transcriptional machinery and serve as potential leads for therapeutic development. This technical guide focuses on 3'-O-Benzyl-GTP (3'-O-Bn-GTP), a synthetic analog of GTP. While public domain research on the specific inhibitory mechanisms of this compound is limited, this document synthesizes the available information and provides a framework for its potential mechanism of action based on the established understanding of transcription and the behavior of other 3'-modified nucleotide analogs. We will explore its potential role as a transcriptional inhibitor, propose putative mechanisms, and outline the detailed experimental protocols required to elucidate its precise mode of action.
Introduction to this compound
This compound is a chemically modified analog of guanosine (B1672433) triphosphate where a benzyl (B1604629) group is attached to the 3'-hydroxyl group of the ribose sugar. This modification is significant as the 3'-hydroxyl is essential for the formation of the phosphodiester bond during the elongation phase of transcription. The presence of a bulky benzyl group at this position is hypothesized to sterically hinder the catalytic activity of RNA polymerase, potentially leading to chain termination.
Information from commercial suppliers suggests that this compound exhibits increased stability against esterases, which could enhance its half-life in cellular or in vitro systems compared to unmodified GTP. This property makes it an attractive candidate for use as a chemical probe in transcription studies. A patent application has been filed for this compound, hinting at its potential utility, though detailed mechanistic studies are not yet widely published.
Putative Mechanism of Action in Transcription
Based on the structural modification at the 3'-hydroxyl position, the primary hypothesized mechanism of action for this compound is as a chain terminator during transcription.
Inhibition of Transcriptional Elongation
The core process of RNA synthesis by RNA polymerase involves the sequential addition of ribonucleotides to the growing RNA chain. This process is critically dependent on the free 3'-hydroxyl group of the last incorporated nucleotide, which acts as a nucleophile to attack the alpha-phosphate of the incoming nucleoside triphosphate. By blocking this hydroxyl group with a benzyl moiety, this compound, if incorporated into the nascent RNA strand, would prevent the addition of the subsequent nucleotide, thus terminating elongation.
Below is a DOT language diagram illustrating the proposed mechanism of chain termination by this compound.
Caption: Proposed mechanism of this compound as a chain terminator in transcription.
Quantitative Data (Hypothetical)
To rigorously characterize the inhibitory potential of this compound, quantitative assays are essential. The following table presents a hypothetical summary of data that would be crucial for its evaluation. These values are for illustrative purposes and would need to be determined experimentally.
| Parameter | Value | Assay Condition |
| IC50 | e.g., 15 µM | In vitro transcription assay with HeLa nuclear extract |
| Ki | e.g., 5 µM | Enzyme kinetics with purified RNA Polymerase II |
| Selectivity | e.g., >10-fold vs. DNA Polymerase | Comparative polymerase activity assays |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be necessary to validate the proposed mechanism of action of this compound.
In Vitro Transcription Assay
This assay is fundamental to determining the overall inhibitory effect of this compound on transcription.
Objective: To measure the dose-dependent inhibition of RNA synthesis in a cell-free system.
Materials:
-
HeLa nuclear extract or purified RNA Polymerase II
-
DNA template with a known promoter (e.g., adenovirus major late promoter)
-
ATP, CTP, UTP, and GTP solutions
-
This compound stock solution
-
[α-32P]UTP for radiolabeling
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 2 mM DTT, 20% glycerol)
-
RNase inhibitor
-
Stop solution (e.g., containing formamide (B127407) and tracking dyes)
-
Polyacrylamide gel for electrophoresis
Procedure:
-
Assemble transcription reactions on ice. For a standard 25 µL reaction, combine:
-
12.5 µL HeLa nuclear extract
-
2.5 µL 10x transcription buffer
-
1 µL DNA template (100 ng/µL)
-
1 µL of ATP, CTP, GTP mix (10 mM each)
-
0.5 µL UTP (1 mM)
-
1 µL [α-32P]UTP (10 µCi)
-
Varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM)
-
Nuclease-free water to 25 µL.
-
-
Incubate reactions at 30°C for 60 minutes.
-
Terminate the reactions by adding 175 µL of stop solution.
-
Extract the RNA transcripts using phenol:chloroform extraction and ethanol (B145695) precipitation.
-
Resuspend the RNA pellet in loading buffer.
-
Separate the radiolabeled transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the transcripts by autoradiography and quantify the band intensities to determine the IC50 value.
Below is a DOT language diagram outlining the workflow for the in vitro transcription assay.
Caption: Workflow for determining the IC50 of this compound using an in vitro transcription assay.
RNA Polymerase Binding Assay
This assay helps to determine if this compound directly interacts with RNA polymerase.
Objective: To assess the ability of this compound to compete with natural GTP for binding to RNA polymerase.
Materials:
-
Purified RNA Polymerase II
-
Radiolabeled GTP (e.g., [γ-32P]GTP)
-
Unlabeled GTP
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Nitrocellulose membrane for filter binding
Procedure:
-
Set up competitive binding reactions in a 96-well plate. Each well contains:
-
Purified RNA Polymerase II (constant concentration)
-
[γ-32P]GTP (constant, low concentration)
-
Increasing concentrations of either unlabeled GTP (for standard curve) or this compound.
-
-
Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Filter the reactions through a nitrocellulose membrane under vacuum. Proteins and bound nucleotides will be retained on the membrane, while unbound nucleotides will pass through.
-
Wash the membranes with cold binding buffer.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Plot the percentage of bound radiolabeled GTP against the concentration of the competitor to determine the binding affinity (Ki) of this compound.
Conclusion and Future Directions
While direct experimental evidence is currently limited in the public domain, the chemical structure of this compound strongly suggests its primary mechanism of action in transcription is as a chain terminator. The presence of a benzyl group at the 3'-O position of the ribose is expected to prevent the formation of the phosphodiester bond necessary for RNA chain elongation.
Future research should focus on performing the detailed experimental protocols outlined in this guide to unequivocally determine its mechanism. Key areas of investigation include:
-
Confirmation of Chain Termination: Primer extension analysis of in vitro transcription reactions can directly visualize the premature termination of transcripts at positions where GTP would be incorporated.
-
Selectivity Profiling: Testing the inhibitory activity of this compound against various viral and human DNA and RNA polymerases will be crucial for assessing its potential as a selective therapeutic agent.
-
Structural Studies: Co-crystallization of RNA polymerase with a DNA template and incorporated this compound would provide definitive structural evidence of its binding mode and the mechanism of inhibition.
The elucidation of the precise mechanism of action of this compound will not only contribute to our fundamental understanding of the transcriptional process but also pave the way for the rational design of novel and potent inhibitors of transcription for therapeutic applications.
An In-depth Technical Guide to Anti-Reverse Cap Analogs (ARCA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of mRNA therapeutics and research, the efficiency of protein production from a synthetic mRNA template is paramount. A critical determinant of this efficiency lies at the 5' end of the mRNA molecule: the cap structure. This guide provides a comprehensive technical overview of Anti-Reverse Cap Analogs (ARCA), a class of chemical modifications designed to overcome a significant limitation of traditional in vitro transcription, thereby enhancing the translational output and stability of synthetic mRNA.
The 5' cap, a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide of the mRNA via a 5'-5' triphosphate bridge, is essential for the initiation of translation, splicing, and protection from exonuclease degradation.[1][2] During in vitro transcription (IVT), a cap structure can be added co-transcriptionally using a cap analog. However, conventional cap analogs like m7GpppG can be incorporated in both the correct (forward) and incorrect (reverse) orientation.[3][4] This reverse incorporation results in a significant portion of the synthesized mRNA being translationally incompetent, thereby reducing the overall protein yield.[5]
Anti-Reverse Cap Analogs (ARCA) were developed to address this fundamental problem. By modifying the 2' or 3' hydroxyl group of the m7G, ARCA ensures that the cap analog is incorporated exclusively in the correct orientation, leading to a homogenous population of functional, capped mRNA.[6][7] This guide will delve into the mechanism of action of ARCA, present quantitative data on its performance, provide detailed experimental protocols, and visualize key processes through diagrams.
Mechanism of Action
The core innovation of ARCA lies in the chemical modification of the 7-methylguanosine (m7G) moiety. In a standard m7GpppG cap analog, both the m7G and the guanosine (B1672433) (G) have a free 3'-OH group, which can serve as an initiation point for transcription by RNA polymerase.[4] This leads to approximately 50% of the caps (B75204) being incorporated in a reverse orientation.[8]
ARCA molecules, such as 3'-O-Me-m7G(5')ppp(5')G, have a methyl group at the 3'-O position of the m7G.[2] This modification blocks the 3'-OH group, preventing the RNA polymerase from initiating transcription from the m7G end.[7] Consequently, transcription can only initiate from the guanosine end, ensuring that 100% of the incorporated caps are in the correct, translationally active orientation.[9] Modifications at the 2'-O position have also been shown to prevent reverse incorporation effectively.[6]
This unidirectional incorporation significantly increases the proportion of functional mRNA molecules in a given preparation, leading to enhanced protein expression both in vitro and in vivo.[3][10]
Quantitative Data Summary
The use of ARCA and its derivatives leads to quantifiable improvements in capping efficiency, translation efficiency, and nuclease resistance. The following tables summarize key performance metrics gathered from various studies.
| Parameter | Standard Cap (m7GpppG) | ARCA (m7,3'-O GpppG) | Modified ARCA Variants | Reference(s) |
| Capping Efficiency | ~40-50% (correct orientation) | ~80% (with 4:1 ARCA:GTP ratio) | >95% (with CleanCap®) | [11][12][13][14] |
| Translational Efficiency | Baseline | 1.1 to 2.6-fold increase | Up to 1.72-fold higher than ARCA | [3][4][9] |
| eIF4E Binding Affinity | Baseline | Similar to standard cap | Higher with tetra- and pentaphosphate analogs | [6] |
| Nuclease Resistance | Baseline | Enhanced | Further enhanced with phosphorothioate (B77711) modifications (β-S-ARCA) | [3][8] |
| Modified ARCA Analog | Key Modification | Reported Advantage(s) | Reference(s) |
| m27,2'-OGpppG / m72'dGpppG | 2'-O-methyl or 2'-deoxy on m7Guo | Prevents reverse incorporation, promotes translation | [6] |
| m27,3'-OGp4G / m27,3'-OGp5G | Tetraphosphate or pentaphosphate linkage | Higher binding affinity to eIF4E | [6] |
| m27,3'-OGpp(CH2)pG | Methylene group between α- and β-phosphates | Resistance to Dcp1/Dcp2 decapping enzymes | [3] |
| β-S-ARCA (D1 and D2 diastereomers) | Phosphorothioate substitution on β-phosphate | Increased stability and resistance to decapping enzymes | [8] |
| N2-modified ARCA | Benzyl or 4-methoxybenzyl at N2 of m7G | Enhanced translation inhibition (as free nucleotide) and improved mRNA translation | [4][15] |
Experimental Protocols
In Vitro Transcription with ARCA
This protocol outlines the general steps for co-transcriptional capping of mRNA using ARCA.
1. Template Preparation:
-
Linearize a plasmid DNA template containing the gene of interest downstream of a T7, SP6, or T3 RNA polymerase promoter.
-
Alternatively, a PCR product with the promoter sequence appended to the forward primer can be used as a template.
-
Purify the linearized template to remove any inhibitors of the transcription reaction.
2. In Vitro Transcription Reaction Setup:
-
Assemble the reaction at room temperature in the following order to prevent precipitation:
- Nuclease-free water
- Reaction Buffer (typically 10X)
- ATP, CTP, UTP (at a final concentration of 7.5 mM each is a common starting point)
- GTP (at a reduced concentration to accommodate ARCA)
- ARCA (at a 4:1 molar ratio to GTP is recommended for ~80% capping efficiency)[12][16]
- DNA template (0.5 - 1.0 µg)
- RNase Inhibitor
- T7, SP6, or T3 RNA Polymerase
-
Mix gently and incubate at 37°C for 1 to 2 hours.[12] For transcripts shorter than 300 nucleotides, the incubation time can be extended to 4 hours.[17]
3. DNase Treatment:
-
To remove the DNA template, add DNase I (RNase-free) to the reaction mixture.
-
Incubate at 37°C for 15 minutes.[17]
4. mRNA Purification:
-
Purify the synthesized mRNA using lithium chloride precipitation, silica-based spin columns, or HPLC for higher purity.[8]
5. Quality Control:
-
Assess the integrity and size of the mRNA transcript by gel electrophoresis.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric assay (e.g., Qubit).
-
Capping efficiency can be determined by methods such as RNase H digestion followed by PAGE or by analytical HPLC.[13]
Translation Efficiency Assay in Rabbit Reticulocyte Lysate (RRL)
This protocol describes a method to assess the translational efficiency of ARCA-capped mRNA.
1. Reaction Setup:
-
Use a micrococcal nuclease-treated rabbit reticulocyte lysate (RRL) system.
-
For each reaction, combine the RRL, an amino acid mixture lacking methionine, and RNase inhibitor.
-
Add the in vitro transcribed, purified mRNA (e.g., encoding a reporter protein like luciferase) to the reaction mix.
2. Translation Reaction:
-
Incubate the reactions at 30°C for 60-90 minutes.
3. Analysis:
-
If using a luciferase reporter, measure the luminescence using a luminometer according to the manufacturer's instructions.
-
Compare the luminescence signal from mRNA capped with ARCA to that from mRNA capped with a standard cap analog to determine the relative translation efficiency.
Mandatory Visualizations
Caption: Mechanism of ARCA vs. Standard Cap Incorporation.
Caption: In Vitro Transcription Workflow with ARCA.
Caption: Cap-Dependent Translation Initiation Pathway.
Conclusion
Anti-Reverse Cap Analogs represent a significant advancement in the synthesis of functional mRNA for research, diagnostic, and therapeutic applications. By ensuring the correct orientation of the 5' cap, ARCA and its derivatives substantially increase the translational efficiency of in vitro transcribed mRNA. The continued development of novel ARCA variants with enhanced stability and functionality further expands the toolkit available to scientists and drug developers. The data and protocols presented in this guide provide a solid foundation for the successful implementation of ARCA technology in the production of high-quality synthetic mRNA.
References
- 1. ARCA Cap: Boost RNA Translation [baseclick.eu]
- 2. olopatadinehydrochloride.com [olopatadinehydrochloride.com]
- 3. Synthesis of anti-reverse cap analogs (ARCAs) and their applications in mRNA translation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7074596B2 - Synthesis and use of anti-reverse mRNA cap analogues - Google Patents [patents.google.com]
- 6. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. Mesenchymal stem cell engineering by ARCA analog-capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and properties of mRNAs containing the novel “anti-reverse” cap analogs 7-methyl(3′-O-methyl)GpppG and 7-methyl(3′-deoxy)GpppG | RNA | Cambridge Core [cambridge.org]
- 10. ribosomal-protein-l3-peptide-202-222-amide.com [ribosomal-protein-l3-peptide-202-222-amide.com]
- 11. ARCA | TriLink Customer Portal [shop.trilinkbiotech.com]
- 12. sybrgreenqpcr.com [sybrgreenqpcr.com]
- 13. benchchem.com [benchchem.com]
- 14. Co-transcriptional capping [takarabio.com]
- 15. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HighYield T7 ARCA mRNA Synthesis Kit, Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 17. apexbt.com [apexbt.com]
The 5' Cap: A Cornerstone of mRNA Function and a Target for Therapeutic Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 5'-terminal cap is a defining and indispensable feature of eukaryotic messenger RNA (mRNA), playing a pivotal role in nearly every stage of the mRNA life cycle. This intricate modification, a 7-methylguanosine (B147621) (m7G) linked to the first nucleotide via a unique 5'-5' triphosphate bridge, is crucial for pre-mRNA processing, nuclear export, and, most notably, the initiation of protein synthesis. Understanding the multifaceted functions of the 5' cap is not only fundamental to molecular biology but also holds immense potential for the development of novel RNA-based therapeutics and interventions. This technical guide provides a comprehensive overview of the 5' cap's structure, biosynthesis, and its critical roles in mRNA function, supplemented with quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.
The Structure and Biosynthesis of the 5' Cap
The canonical 5' cap structure, termed Cap-0, consists of a 7-methylguanosine nucleotide linked in a 5'-to-5' triphosphate orientation to the first transcribed nucleotide of the pre-mRNA.[1] This unique linkage provides significant resistance to 5' exonucleases, thereby protecting the mRNA from degradation.[1] Further modifications can occur in higher eukaryotes, leading to Cap-1 and Cap-2 structures, where the 2'-hydroxyl groups of the first and second nucleotides, respectively, are methylated.[1]
The biosynthesis of the 5' cap is a co-transcriptional process that occurs in the nucleus, catalyzed by a series of enzymatic reactions:
-
RNA Triphosphatase: Removes the terminal phosphate (B84403) group from the 5' end of the nascent pre-mRNA.
-
Guanylyltransferase: Adds a guanosine (B1672433) monophosphate (GMP) to the 5' end, forming a 5'-5' triphosphate linkage.
-
Guanine-N7-methyltransferase: Methylates the guanine (B1146940) at the N7 position, using S-adenosyl methionine (SAM) as the methyl donor.[1]
-
2'-O-methyltransferase (for Cap-1 and Cap-2): Methylates the 2'-hydroxyl group of the first and sometimes the second nucleotide.
Core Functions of the 5' Cap in mRNA Metabolism
The 5' cap orchestrates a series of critical events in the life of an mRNA molecule, from its synthesis in the nucleus to its translation in the cytoplasm.
Pre-mRNA Processing: Splicing
The 5' cap plays a significant role in the efficient splicing of the first intron of a pre-mRNA. The cap-binding complex (CBC), which binds to the 5' cap in the nucleus, is thought to facilitate the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the 5' splice site, a crucial initial step in spliceosome assembly.[2][3] This interaction enhances the recognition and removal of the proximal intron.[1]
mRNA Nuclear Export
The CBC, in conjunction with other factors, also mediates the export of mature mRNA from the nucleus to the cytoplasm. It acts as a key signal for the nuclear export machinery, ensuring that only properly processed mRNAs are transported through the nuclear pore complex.[4][5][6][7] The TREX (TRanscription-EXport) complex is recruited to the 5' end of the mRNA through an interaction with the CBC, which in turn facilitates the binding of the nuclear export receptor NXF1, guiding the mRNA through the nuclear pore.[4]
Cap-Dependent Translation Initiation
In the cytoplasm, the 5' cap is the primary recognition site for the initiation of translation. The cap-binding protein, eukaryotic initiation factor 4E (eIF4E), a component of the eIF4F complex, directly binds to the m7G cap.[8][9][10] This binding event is a rate-limiting step in translation and serves to recruit the 40S ribosomal subunit to the 5' end of the mRNA. The ribosome then scans along the 5' untranslated region (UTR) until it encounters the start codon (AUG), at which point the 60S ribosomal subunit joins, and protein synthesis begins.[8][9][11]
Protection from Degradation
The 5' cap structure physically blocks the access of 5' to 3' exonucleases, thereby protecting the mRNA from premature degradation and increasing its half-life.[1][12] The stability conferred by the 5' cap is crucial for ensuring that the mRNA molecule can be translated multiple times to produce an adequate amount of protein.
Quantitative Impact of the 5' Cap
The presence of a 5' cap has a profound quantitative impact on both the translational efficiency and stability of an mRNA molecule.
| Parameter | Capped mRNA | Uncapped mRNA | Fold Change/Effect | Reference |
| Translation Efficiency | High | Low to negligible | 15 to 100-fold increase | [13][14][15] |
| mRNA Half-life | Increased | Significantly shorter | Varies depending on the transcript and cellular context | [16][17][18][19][20] |
Experimental Protocols for Studying the 5' Cap
A variety of experimental techniques are employed to investigate the structure and function of the 5' cap. Detailed methodologies for key experiments are provided below.
Cap-Analog Pull-Down Assay (Affinity Chromatography)
This technique is used to isolate and identify proteins that bind to the 5' cap structure.
Principle: A cap analog (e.g., m7GTP) is immobilized on a solid support (e.g., agarose (B213101) beads). A cell lysate is then incubated with these beads, allowing cap-binding proteins to bind to the analog. After washing away non-specific binders, the cap-binding proteins are eluted and can be identified by methods such as Western blotting or mass spectrometry.
Detailed Protocol:
-
Preparation of Cell Lysate:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
-
-
Preparation of Affinity Resin:
-
Resuspend m7GTP-agarose beads (or a similar cap-analog affinity resin) in lysis buffer.
-
Wash the beads three times with lysis buffer by gentle centrifugation and resuspension.
-
-
Binding of Proteins to the Resin:
-
Incubate the prepared cell lysate (e.g., 1-2 mg of total protein) with the washed m7GTP-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with underivatized agarose beads.
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 500 x g) for 1 minute.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with wash buffer (lysis buffer with a lower concentration of detergent or higher salt concentration to reduce non-specific binding).
-
-
Elution:
-
Elute the bound proteins by adding an elution buffer. This can be achieved by:
-
Competitive Elution: Incubating the beads with a high concentration of free m7GTP or a cap analog.
-
Denaturing Elution: Adding SDS-PAGE sample buffer and boiling the beads for 5-10 minutes.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting using antibodies against specific cap-binding proteins.
-
For identification of novel cap-binding proteins, the eluted sample can be subjected to mass spectrometry analysis.
-
In Vitro Translation Assay
This assay measures the efficiency of protein synthesis from a given mRNA template in a cell-free system.
Principle: Capped and uncapped versions of a reporter mRNA (e.g., encoding luciferase or GFP) are synthesized. These mRNAs are then added to a cell-free translation system (e.g., rabbit reticulocyte lysate or wheat germ extract), which contains all the necessary components for protein synthesis. The amount of protein produced is then quantified to determine the translational efficiency.
Detailed Protocol:
-
Preparation of mRNA Templates:
-
Synthesize reporter mRNA (e.g., firefly luciferase) with and without a 5' cap using in vitro transcription kits.
-
For capped mRNA, include a cap analog (e.g., ARCA - Anti-Reverse Cap Analog) in the transcription reaction or perform a post-transcriptional capping reaction using capping enzymes.
-
Purify the synthesized mRNAs and verify their integrity and concentration.
-
-
In Vitro Translation Reaction:
-
Prepare the in vitro translation reaction mix according to the manufacturer's instructions (e.g., rabbit reticulocyte lysate system).
-
Add equal amounts of capped and uncapped mRNA to separate reaction tubes. Include a no-mRNA control.
-
Incubate the reactions at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).
-
-
Quantification of Protein Synthesis:
-
Luciferase Reporter: Add luciferase substrate to the reaction and measure the resulting luminescence using a luminometer.
-
GFP Reporter: Measure the fluorescence using a fluorometer.
-
Radiolabeled Amino Acids: Include a radiolabeled amino acid (e.g., [³⁵S]-methionine) in the translation reaction. Separate the synthesized proteins by SDS-PAGE and visualize them by autoradiography.
-
-
Data Analysis:
-
Compare the amount of protein produced from the capped mRNA to that from the uncapped mRNA to determine the fold increase in translation efficiency conferred by the 5' cap.
-
5' Cap Structure Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the precise identification and quantification of different cap structures on mRNA.
Principle: The mRNA is enzymatically digested to release the cap structure as a dinucleotide (m7GpppN). This digest is then analyzed by LC-MS. The liquid chromatography step separates the different cap structures, and the mass spectrometer provides accurate mass measurements for their identification and quantification.[21][22][23][24][25]
Detailed Protocol:
-
mRNA Digestion:
-
Purify the mRNA of interest.
-
Digest the mRNA with a nuclease that leaves the cap structure intact, such as nuclease P1. This will yield mononucleotides and the cap dinucleotide.
-
Alternatively, use a site-specific RNase H digestion directed by a DNA-RNA chimeric oligonucleotide to release a short 5' fragment containing the cap.
-
-
Sample Preparation:
-
Enrich for the cap structures using techniques like affinity purification if necessary.
-
Desalt the sample to remove any interfering salts from the digestion buffer.
-
-
LC-MS Analysis:
-
Inject the prepared sample into a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Use a suitable chromatography column (e.g., a porous graphitic carbon column) and a gradient of solvents to separate the different cap structures.
-
The mass spectrometer is operated in negative ion mode to detect the negatively charged cap dinucleotides.
-
-
Data Analysis:
-
Identify the different cap structures (Cap-0, Cap-1, etc.) based on their accurate mass-to-charge ratios.
-
Quantify the relative abundance of each cap structure by integrating the area of their respective chromatographic peaks.
-
Visualization of Key Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows involving the 5' cap.
Cap-Dependent Translation Initiation Pathway
References
- 1. Five-prime cap - Wikipedia [en.wikipedia.org]
- 2. The Pre-mRNA 5′ Cap Determines Whether U6 Small Nuclear RNA Succeeds U1 Small Nuclear Ribonucleoprotein Particle at 5′ Splice Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of Pre-mRNA 5′-End Capping Quality Control and 3′-End Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mRNA nuclear export at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear export of mRNA | PDF [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | Cap-dependent Translation Initiation [reactome.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Photocaged 5′ cap analogues for optical control of mRNA translation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A viral sequence in the 3′‐untranslated region mimics a 5′ cap in facilitating translation of uncapped mRNA | The EMBO Journal [link.springer.com]
- 15. mdpi.com [mdpi.com]
- 16. Non-invasive measurement of mRNA decay reveals translation initiation as the major determinant of mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Global Analysis of mRNA Isoform Half-Lives Reveals Stabilizing and Destabilizing Elements in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dynamic profiling of mRNA turnover reveals gene-specific and system-wide regulation of mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mRNA degradation controls differentiation state-dependent differences in transcript and splice variant abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detecting Internal N7-Methylguanosine mRNA Modifications by Differential Enzymatic Digestion Coupled with Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. CAP-MAP: cap analysis protocol with minimal analyte processing, a rapid and sensitive approach to analysing mRNA cap structures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
3'-O-Bn-GTP for In Vitro Transcription: A Technical Guide to Chain Termination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3'-O-Benzyl-Guanosine-5'-Triphosphate (3'-O-Bn-GTP), a modified nucleotide with significant potential for application in molecular biology and drug development. While specific literature on the direct use of this compound in in vitro transcription (IVT) is limited, this document extrapolates its function based on the well-established principles of 3'-O-modified nucleotides. It serves as a foundational resource for researchers seeking to utilize or characterize this compound as a chain terminator in enzymatic RNA synthesis.
Introduction to 3'-O-Modified Nucleotides in In Vitro Transcription
In vitro transcription is a cornerstone technique for synthesizing RNA molecules from a DNA template using a bacteriophage RNA polymerase, such as T7, T3, or SP6. The process involves the sequential addition of ribonucleoside triphosphates (NTPs) to the growing RNA chain. The formation of the phosphodiester bond is a critical step, requiring a free 3'-hydroxyl (-OH) group on the terminal nucleotide of the RNA strand to attack the alpha-phosphate of the incoming NTP.
Modification of this 3'-OH group fundamentally alters the nucleotide's function. By replacing the hydroxyl group with another chemical moiety, the nucleotide can be incorporated into the nascent RNA chain but prevents the addition of the subsequent nucleotide. This effectively terminates the transcription process. Such molecules are known as chain terminators.
This compound: A Putative RNA Chain Terminator
This compound is an analog of guanosine (B1672433) triphosphate (GTP) where the hydroxyl group at the 3' position of the ribose sugar is replaced by a benzyl (B1604629) ether group (-O-CH₂-C₆H₅). Based on the fundamental mechanism of transcription, this compound is expected to function as a chain terminator. Once incorporated into an RNA strand by an RNA polymerase opposite a cytosine in the DNA template, the absence of the 3'-OH group prevents further elongation, resulting in a truncated RNA product.
While detailed experimental validation for this compound is not widely published, its structural similarity to other known 3'-O-modified chain terminators, such as 3'-O-Methyl-GTP, provides a strong basis for its proposed mechanism.
Data Presentation: Comparative Properties of GTP Analogs
The following table summarizes the known properties of this compound and compares them with the standard GTP and a known chain terminator, 3'-O-Methyl-GTP.
| Property | Guanosine-5'-Triphosphate (GTP) | 3'-O-Methyl-GTP | This compound |
| Function in IVT | Standard building block for RNA elongation | RNA chain terminator | Putative RNA chain terminator |
| 3' Ribose Moiety | -OH (Hydroxyl) | -OCH₃ (Methoxy) | -O-CH₂-C₆H₅ (Benzyloxy) |
| Molecular Formula | C₁₀H₁₆N₅O₁₄P₃ | C₁₁H₁₈N₅O₁₄P₃ | C₁₇H₂₂N₅O₁₄P₃ |
| Molecular Weight | 523.18 g/mol | 537.20 g/mol | 613.30 g/mol |
| Key Feature | Allows for phosphodiester bond formation and chain elongation. | Blocks phosphodiester bond formation, causing chain termination. | Expected to block phosphodiester bond formation due to the bulky, non-reactive benzyl group. |
| Reported Notes | Essential for RNA synthesis.[1] | Useful in DNA transcription studies as a chain terminator. | Reported to have higher stability against esterases. |
Mechanism of Action: Chain Termination
The core function of this compound in an in vitro transcription reaction is to act as a competitive substrate to GTP, leading to the termination of RNA synthesis.
Diagram of RNA Elongation and Chain Termination
The following diagrams illustrate the standard process of RNA elongation and how it is halted by the incorporation of a 3'-O-modified nucleotide like this compound.
Caption: Standard mechanism of RNA chain elongation during in vitro transcription.
Caption: Mechanism of chain termination by this compound incorporation.
Experimental Protocols: Characterizing this compound in In Vitro Transcription
The following is a generalized protocol designed to test and quantify the chain-terminating activity of this compound. This protocol can be adapted to characterize other putative chain-terminating nucleotide analogs.
Objective
To determine if this compound is incorporated by T7 RNA polymerase and to quantify its efficiency as a chain terminator in a standard in vitro transcription reaction.
Materials
-
Linearized DNA template with a T7 promoter, containing multiple cytosine residues for GTP incorporation.
-
T7 RNA Polymerase.
-
Standard NTP solution mix (ATP, CTP, UTP).
-
GTP solution.
-
This compound solution.
-
Transcription Buffer (typically includes Tris-HCl, MgCl₂, DTT, spermidine).
-
RNase Inhibitor.
-
[α-³²P]-UTP or other labeled nucleotide for transcript visualization.
-
Denaturing polyacrylamide gel (Urea-PAGE).
-
Gel loading buffer (e.g., formamide-based).
-
Nuclease-free water.
Experimental Setup
A series of reactions should be set up to compare the effects of varying ratios of GTP to this compound.
Table: Reaction Setup for Termination Assay
| Component | Control (+) | Control (-) | Test 1 | Test 2 | Test 3 |
| Linear DNA Template (1 µg) | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL |
| Transcription Buffer (10x) | 2 µL | 2 µL | 2 µL | 2 µL | 2 µL |
| ATP, CTP, UTP Mix (10 mM each) | 2 µL | 2 µL | 2 µL | 2 µL | 2 µL |
| [α-³²P]-UTP | 0.5 µL | 0.5 µL | 0.5 µL | 0.5 µL | 0.5 µL |
| GTP (10 mM) | 2 µL | - | 1.5 µL | 1 µL | 0.5 µL |
| This compound (10 mM) | - | - | 0.5 µL | 1 µL | 1.5 µL |
| RNase Inhibitor | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL |
| T7 RNA Polymerase | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL |
| Nuclease-free H₂O | to 20 µL | to 20 µL | to 20 µL | to 20 µL | to 20 µL |
| Total Volume | 20 µL | 20 µL | 20 µL | 20 µL | 20 µL |
| [GTP]:[this compound] Ratio | N/A | N/A | 3:1 | 1:1 | 1:3 |
Procedure
-
Reaction Assembly: Thaw all components on ice. Assemble the reactions in sterile, nuclease-free tubes as detailed in the table above. Add the polymerase last.
-
Incubation: Mix gently by pipetting and incubate the reactions at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reactions by adding an equal volume of denaturing gel loading buffer.
-
Denaturation: Heat the samples at 95°C for 5 minutes immediately before loading on the gel.
-
Electrophoresis: Analyze the reaction products on a denaturing Urea-PAGE gel. The percentage of acrylamide (B121943) should be chosen based on the expected size of the full-length and terminated transcripts.
-
Visualization: After electrophoresis, expose the gel to a phosphor screen and visualize the radiolabeled RNA products using a phosphorimager.
Expected Results and Analysis
-
Control (+): A distinct band corresponding to the full-length RNA transcript should be visible.
-
Control (-): No transcription should occur in the absence of GTP.
-
Test Reactions: A ladder of bands should appear below the full-length transcript band. Each band represents an RNA molecule where transcription was terminated by the incorporation of this compound at a different cytosine position in the template. The intensity of the full-length band should decrease as the concentration of this compound increases, while the intensity of the shorter, terminated fragments should increase.
Quantitative Analysis: The termination efficiency at each potential termination site can be calculated by quantifying the band intensities.[2] Termination Efficiency (%) = (Intensity of Terminated Band) / (Intensity of Terminated Band + Intensity of all Read-through Bands) x 100
Logical Workflow for Characterization
The following diagram outlines the logical steps for a comprehensive evaluation of a novel chain-terminating nucleotide analog.
Caption: Logical workflow for the experimental validation of this compound.
Applications and Future Directions
Validated RNA chain terminators like this compound have several potential applications:
-
Transcriptional Sequencing: Similar to Sanger sequencing for DNA, chain terminators can be used to determine the sequence of a DNA template through transcription.
-
Studying Transcription Mechanisms: They are invaluable tools for probing the kinetics and mechanisms of RNA polymerase pausing, elongation, and termination.[3]
-
Controlling RNA Synthesis: For applications requiring precisely defined RNA lengths, terminators can be used to control the 3'-end of the transcript.
-
Therapeutic Development: Modified nucleotides are central to the development of mRNA therapeutics and antiviral agents. Understanding the interaction of modified NTPs with polymerases is crucial for designing novel drugs.
Future research should focus on the detailed enzymatic characterization of this compound, including its incorporation efficiency by different RNA polymerases, the potential for reversibility of the benzyl group, and its effects on the structure and function of the resulting terminated RNA. Such studies will be critical to unlocking its full potential in research and development.
References
3'-O-Bn-GTP: A Reversible Terminator for Controlled RNA Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nucleic acid research and therapeutics, the precise control of RNA synthesis is paramount. The ability to dictate the length and sequence of an RNA molecule opens doors to a myriad of applications, from the construction of intricate RNA nanostructures to the synthesis of therapeutic mRNA. A key technology enabling this control is the use of reversible terminators, modified nucleotides that temporarily halt RNA polymerase activity. Among these, 3'-O-benzyl-GTP (3'-O-Bn-GTP) presents a compelling option, offering a balance of stability and cleavability. This technical guide provides a comprehensive overview of the core features of this compound, including its mechanism of action, experimental protocols for its use, and a summary of its performance characteristics.
Core Features of this compound in RNA Synthesis
The foundational principle behind the utility of this compound lies in its function as a reversible terminator. The benzyl (B1604629) group attached to the 3'-hydroxyl of the ribose sugar sterically hinders the formation of a phosphodiester bond by RNA polymerase, thus terminating the nascent RNA chain after the incorporation of the modified guanosine (B1672433) triphosphate.[1][2][3] This termination is reversible; the benzyl group can be chemically cleaved to regenerate a free 3'-hydroxyl group, allowing for the subsequent addition of the next nucleotide.[4]
This controlled, stepwise addition of nucleotides offers a powerful tool for the de novo synthesis of RNA oligonucleotides with defined sequences. The benzyl group provides a stable block under typical in vitro transcription conditions, yet can be removed with high efficiency using specific chemical treatments.
Mechanism of Action: A Step-by-Step Workflow
The use of this compound in a cycle of controlled RNA synthesis can be conceptualized in the following workflow:
Caption: Workflow of controlled RNA synthesis using this compound.
Experimental Protocols
While specific protocols for this compound are not widely published, the following methodologies are based on established procedures for other 3'-O-modified reversible terminators and the known chemistry of benzyl ether cleavage.
Synthesis of this compound
The synthesis of this compound is a multi-step chemical process that is not yet commercially widespread. For research purposes, it typically involves the selective benzylation of the 3'-hydroxyl group of a protected guanosine precursor, followed by phosphorylation to the triphosphate. The synthesis of modified nucleoside triphosphates is a complex procedure requiring expertise in organic chemistry.[5]
In Vitro Transcription with this compound
This protocol outlines a typical in vitro transcription reaction for the single incorporation of this compound.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the target sequence
-
T7 RNA Polymerase
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
ATP, CTP, UTP (10 mM each)
-
This compound (10 mM)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction on ice in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of linearized DNA template (0.5-1 µg)
-
2 µL of each required NTP (except GTP) (final concentration 1 mM)
-
2 µL of this compound (final concentration 1 mM)
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 1-2 hours.
-
Terminate the reaction by adding 2 µL of 0.5 M EDTA.
-
Purify the RNA product using a suitable method (e.g., spin column purification or phenol-chloroform extraction followed by ethanol (B145695) precipitation) to remove unincorporated nucleotides and enzymes.
Cleavage of the 3'-O-Benzyl Group
The removal of the benzyl protecting group is crucial for the subsequent elongation of the RNA strand. Catalytic hydrogenation is a common and effective method for cleaving benzyl ethers.[4]
Materials:
-
Purified RNA with a 3'-terminal 3'-O-Bn-G
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Dissolve the purified RNA in the reaction buffer.
-
Add a catalytic amount of Pd/C to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon filled with H₂).
-
Stir the reaction at room temperature for 2-4 hours.
-
After the reaction is complete, carefully filter the mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.
-
Purify the deprotected RNA using a suitable method to remove any reaction byproducts.
Note: This procedure requires specialized equipment for handling hydrogen gas and should be performed with appropriate safety precautions. Alternative methods for benzyl ether cleavage exist, such as using strong acids, but these may not be compatible with the stability of RNA.[6]
Data Presentation: Performance Characteristics
Quantitative data for the performance of this compound in RNA synthesis is not extensively available in the public domain. However, based on the known properties of other 3'-O-modified nucleotides, the following table outlines the key parameters that should be evaluated.
| Parameter | Expected Performance of this compound | Comparison with other 3'-O-modifications (e.g., Allyl, Azidomethyl) |
| Termination Efficiency | High (>99%) | Comparable to other effective terminators.[7][8] |
| Incorporation Fidelity | High (>99.9%) | Expected to be similar to natural GTP. |
| Cleavage Efficiency | High (>95%) | Potentially higher or more facile than some other groups.[4] |
| Stability of Linkage | Stable under transcription conditions | Good stability is a key feature of the benzyl ether linkage. |
| Compatibility with Polymerase | Good substrate for T7 RNA Polymerase | T7 RNA polymerase is known to be tolerant of various modifications.[4][9] |
Signaling Pathways and Logical Relationships
The process of controlled RNA synthesis using this compound involves a series of logical steps and interactions between different components. The following diagram illustrates this relationship.
Caption: Logical flow of reversible termination RNA synthesis.
Conclusion
This compound stands as a promising tool for the controlled synthesis of RNA. Its ability to act as a reversible terminator, coupled with the stability of the benzyl ether linkage and the efficiency of its cleavage, makes it a valuable asset for researchers in molecular biology and drug development. While more extensive characterization and optimization of protocols are warranted, the foundational principles and methodologies outlined in this guide provide a solid starting point for the application of this compound in cutting-edge RNA research. The continued development and application of such modified nucleotides will undoubtedly fuel further innovation in the ever-expanding field of RNA therapeutics and biotechnology.
References
- 1. 3′-O-modified nucleotides as reversible terminators for pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a photocleavable fluorescent nucleotide 3'-O-allyl-dGTP-PC-Bodipy-FL-510 as a reversible terminator for DNA sequencing by synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a 3'-O-allyl photocleavable fluorescent nucleotide as a reversible terminator for DNA sequencing by synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Synthesis of Nucleoside Triphosphates and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the termination efficiency of the transcription terminator using different fluorescent profiles in green fluorescent protein mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active Center Control of Termination by RNA Polymerase III and tRNA Gene Transcription Levels In Vivo | PLOS Genetics [journals.plos.org]
- 9. Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Eukaryotic Gene Expression: A Technical Guide to Co-transcriptional Capping
For Immediate Release
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study and application of eukaryotic gene expression. It delineates the foundational principles of co-transcriptional capping of messenger RNA (mRNA), a critical process for the stability, processing, and translation of genetic information. This document provides a comprehensive overview of the enzymatic machinery, regulatory mechanisms, and key experimental methodologies, supported by quantitative data and detailed procedural outlines.
Introduction to Co-transcriptional Capping
Co-transcriptional capping is the enzymatic modification of the 5' end of a nascent pre-mRNA molecule, occurring shortly after the initiation of transcription by RNA polymerase II (Pol II).[1][2] This process is essential for protecting the pre-mRNA from exonuclease degradation, facilitating its export from the nucleus, promoting splicing, and enabling efficient translation by the ribosome.[3][4] The cap structure consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the RNA transcript via a unique 5'-5' triphosphate bridge.[2]
The capping process is tightly coupled with transcription and is orchestrated by a series of enzymes that are recruited to the C-terminal domain (CTD) of the largest subunit of Pol II, Rpb1.[2][5] The CTD consists of tandem repeats of the heptapeptide (B1575542) consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷, and its phosphorylation state dictates the recruitment and activation of the capping machinery.[6]
The Enzymatic Cascade of Co-transcriptional Capping
The formation of the 5' cap is a three-step enzymatic process:
-
RNA Triphosphatase (RTPase): The first step is the removal of the γ-phosphate from the 5'-triphosphate end of the nascent pre-mRNA. In metazoans, this activity is carried out by the RTPase domain of the bifunctional capping enzyme (CE), also known as RNGTT.[7]
-
Guanylyltransferase (GTase): The same bifunctional enzyme then catalyzes the transfer of a guanosine (B1672433) monophosphate (GMP) molecule from GTP to the 5'-diphosphate end of the RNA, forming a G(5')ppp(5')N structure.[7] This reaction creates the characteristic 5'-5' triphosphate linkage.
-
RNA (guanine-N7)-methyltransferase (RNMT): The final step is the methylation of the guanine (B1146940) base at the N7 position, using S-adenosyl-L-methionine (SAM) as the methyl donor. This reaction is catalyzed by the RNMT in complex with its activating subunit, RAM (RNMT-activating mini-protein).[3] The resulting structure is known as the Cap 0 structure. In higher eukaryotes, further methylation can occur at the 2'-O position of the first and second nucleotides of the transcript, forming Cap 1 and Cap 2 structures, respectively, which are important for distinguishing self from non-self RNA and evading the innate immune response.[8]
Quantitative Data on Capping Methodologies
The efficiency of 5' capping is a critical quality attribute for in vitro transcribed (IVT) mRNA, particularly for therapeutic applications. Several methods are employed for capping IVT mRNA, with co-transcriptional approaches being highly favored for their streamlined workflow. The two most common co-transcriptional capping methods are the use of Anti-Reverse Cap Analog (ARCA) and trinucleotide cap analogs like CleanCap®.
| Parameter | Anti-Reverse Cap Analog (ARCA) | CleanCap® | Enzymatic (Post-transcriptional) |
| Capping Efficiency | 50-80%[1][9] | >95%[1][9] | 88-98%[10] |
| Cap Structure | Cap 0[1] | Cap 1[1] | Cap 0 or Cap 1 (requires additional enzyme)[11] |
| Workflow | Single-step co-transcriptional[11] | Single-step co-transcriptional ("one-pot")[11] | Multi-step post-transcriptional[11] |
| mRNA Yield | Lower, requires a high cap:GTP ratio[1] | Higher, does not require a high cap:GTP ratio[1] | Potentially higher initial transcript yield, but losses during purification |
| Immunogenicity | Higher (Cap 0 can be recognized by innate immune sensors)[1] | Lower (Cap 1 mimics endogenous mRNA)[11] | Dependent on final cap structure |
| Manufacturing Cost | Higher at scale compared to CleanCap®[12] | 20-40% lower than other methods[1][12] | Generally the most expensive due to multiple enzymatic and purification steps[12] |
Experimental Protocols
Co-transcriptional Capping using CleanCap® Reagent AG
This protocol outlines the steps for in vitro transcription incorporating the CleanCap® AG trinucleotide cap analog.
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG initiation sequence
-
CleanCap® Reagent AG (TriLink BioTechnologies)
-
HiScribe™ T7 High Yield RNA Synthesis Kit (NEB #E2040) or equivalent
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit (e.g., Monarch RNA Cleanup Kit, NEB #T2050)
Procedure:
-
Thaw all components at room temperature, keeping the T7 RNA Polymerase Mix on ice.[13][14]
-
Assemble the 40 μL reaction at room temperature in the following order:
-
Nuclease-free Water to 40 µL
-
ATP (100 mM) - 2 µL (Final concentration: 5 mM)
-
CTP (100 mM) - 2 µL (Final concentration: 5 mM)
-
GTP (100 mM) - 2 µL (Final concentration: 5 mM)
-
UTP (100 mM) - 2 µL (Final concentration: 5 mM)
-
CleanCap® Reagent AG (4 mM) - 4 µL (Final concentration: 0.4 mM)
-
10X Reaction Buffer - 4 µL
-
Linearized DNA Template (1 µg) - X µL
-
T7 RNA Polymerase Mix - 4 µL
-
-
Mix thoroughly by pipetting and spin down briefly.[14]
-
(Optional) To remove the DNA template, add 50 μL of nuclease-free water, 10 μL of 10X DNase I Buffer, and 2 μl of DNase I. Incubate for 15 minutes at 37°C.[13][14]
-
Purify the synthesized RNA using an appropriate RNA cleanup kit following the manufacturer's instructions.[13]
Analysis of Capping Efficiency using RNase H and LC-MS
This protocol describes a method to determine the capping efficiency of an mRNA sample.
Materials:
-
Capped mRNA sample
-
Biotin-tagged DNA/RNA chimeric probe complementary to the 5' end of the mRNA
-
Thermostable RNase H (NEB #M0523)
-
RNase H Reaction Buffer
-
Streptavidin-coated magnetic beads
-
Nuclease-free water
-
LC-MS system
Procedure:
-
Annealing and Cleavage:
-
In a nuclease-free tube, combine the mRNA sample (e.g., 10 pmol) with the biotin-tagged chimeric probe in RNase H reaction buffer.[10]
-
Heat the mixture to denature the RNA secondary structure (e.g., 80°C for 30 seconds) and then allow it to cool to the reaction temperature (e.g., 50°C).[15]
-
Add thermostable RNase H to the reaction and incubate at 50°C for 30-60 minutes to allow for cleavage of the RNA strand in the RNA:DNA hybrid region.[15][16]
-
-
Capture of 5' Fragments:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate to allow the biotinylated probe and the attached 5' RNA fragment to bind to the beads.[10]
-
Wash the beads to remove the rest of the mRNA molecule and other reaction components.
-
-
Elution and Analysis:
Visualization of Signaling Pathways and Workflows
Signaling Pathway for Co-transcriptional Capping Regulation
The regulation of co-transcriptional capping is intricately linked to the transcription cycle and cellular signaling pathways. The phosphorylation of the Pol II CTD is a key regulatory hub.
Caption: Regulation of co-transcriptional capping by Pol II CTD phosphorylation.
Experimental Workflow for Capping Efficiency Analysis
The following diagram illustrates the key steps in determining the capping efficiency of an in vitro transcribed mRNA sample.
Caption: Experimental workflow for determining mRNA capping efficiency.
Logical Relationship of the Capping Machinery with RNA Polymerase II
This diagram illustrates the dynamic interaction and logical flow of the capping process in relation to the transcribing RNA Polymerase II.
Caption: Logical flow of co-transcriptional capping events at the Pol II complex.
References
- 1. benchchem.com [benchchem.com]
- 2. mRNA capping: biological functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cap-binding complex (CBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA cap regulation in mammalian cell function and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay of mRNA capping and transcription machineries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dundee.ac.uk [dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Co-transcriptional capping [takarabio.com]
- 10. Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5 Things to Know About mRNA Capping for Next-Generation Vaccines and Therapies | Scientist.com [app.scientist.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. agilent.com [agilent.com]
- 16. RNase H-based analysis of synthetic mRNA 5′ cap incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
Methodological & Application
Application Notes and Protocols for 3'-O-Bn-GTP in In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and scientific background for the use of 3'-O-Benzyl-Guanosine-5'-Triphosphate (3'-O-Bn-GTP) in the in vitro synthesis of 5'-capped messenger RNA (mRNA). This modified GTP analog serves as a valuable tool for producing mRNAs with enhanced stability and translational efficiency, critical for applications in vaccine development, gene therapy, and functional genomics.
Introduction
In eukaryotic cells, the 5' end of messenger RNA is modified with a 7-methylguanosine (B147621) (m7G) cap structure, which is crucial for mRNA stability, nuclear export, and efficient translation initiation.[1] In vitro transcription (IVT) is a widely used technique to synthesize RNA molecules for various research and therapeutic purposes.[2] The incorporation of a cap structure during or after IVT is essential to produce biologically active mRNA.
This compound is a modified guanosine (B1672433) triphosphate analog where a benzyl (B1604629) group is attached to the 3'-hydroxyl group of the ribose sugar. This modification offers a strategic advantage in the co-transcriptional capping of mRNA. When used in an in vitro transcription reaction with a T7, SP6, or T3 RNA polymerase, this compound can be incorporated at the 5' end of the transcript, serving as a cap analog. The benzyl group can provide increased stability against cellular esterases.[3]
Principle of Co-transcriptional Capping with this compound
Co-transcriptional capping involves the inclusion of a cap analog, such as this compound, in the in vitro transcription reaction mixture. The RNA polymerase initiates transcription by incorporating the cap analog as the first nucleotide of the nascent RNA chain. This process results in the synthesis of 5'-capped mRNA in a single reaction, streamlining the workflow compared to post-transcriptional enzymatic capping.[4]
The efficiency of co-transcriptional capping is dependent on the concentration ratio of the cap analog to GTP. A higher ratio of this compound to GTP favors the incorporation of the cap analog at the 5' end.
Experimental Protocols
This section provides a detailed protocol for the in vitro transcription of a target DNA template to generate 5'-capped RNA using this compound.
Materials
-
Linearized DNA template with a T7 promoter (1 µg)
-
This compound
-
ATP, CTP, UTP solution (10 mM each)
-
GTP solution (10 mM)
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit or reagents for phenol-chloroform extraction and ethanol (B145695) precipitation
In Vitro Transcription Reaction Setup
The following table outlines a suggested reaction setup for a 20 µL in vitro transcription reaction. Optimization may be necessary depending on the specific template and desired yield.
| Component | Volume (µL) | Final Concentration |
| 10x Transcription Buffer | 2 | 1x |
| ATP, CTP, UTP Mix (10 mM each) | 2 | 1 mM each |
| GTP (10 mM) | 0.5 | 0.25 mM |
| This compound (10 mM) | 4 | 2 mM |
| Linearized DNA Template (1 µg/µL) | 1 | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 | 2 U/µL |
| T7 RNA Polymerase (20 U/µL) | 1 | 1 U/µL |
| Nuclease-free Water | to 20 µL | - |
Note: The ratio of this compound to GTP is a critical parameter for capping efficiency. A starting ratio of 4:1 to 10:1 is recommended.
In Vitro Transcription Protocol
-
Thaw all components on ice.
-
Assemble the reaction mixture in a nuclease-free microcentrifuge tube at room temperature in the order listed in the table above.
-
Mix the components gently by pipetting up and down and centrifuge briefly to collect the reaction at the bottom of the tube.
-
Incubate the reaction at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
Purify the synthesized RNA using an appropriate RNA purification kit or by performing a phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified RNA pellet in nuclease-free water.
-
Quantify the RNA concentration using a spectrophotometer (A260) and assess the integrity of the transcript by gel electrophoresis.
Data Presentation
The following table summarizes expected outcomes and parameters for in vitro transcription using this compound. The values are illustrative and may vary based on experimental conditions.
| Parameter | Expected Value/Range | Notes |
| RNA Yield | 20 - 100 µg per 20 µL reaction | Yield is dependent on the template, reaction optimization, and purification method. |
| Capping Efficiency | 60 - 90% | Can be assessed by various methods, including RNase H digestion assays or specific analytical HPLC. |
| Transcript Integrity | Single, sharp band on gel | The size should correspond to the expected length of the transcript. Smearing may indicate degradation. |
| Purity (A260/A280) | 1.8 - 2.1 | Ratios outside this range may indicate protein or other contaminants. |
Visualizations
Experimental Workflow for this compound In Vitro Transcription
References
Application Notes and Protocols for 3'-O-Bn-GTP in mRNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-O-Benzyl-Guanosine-5'-Triphosphate (3'-O-Bn-GTP) is a modified analog of guanosine (B1672433) triphosphate (GTP). In the synthesis of messenger RNA (mRNA) via in vitro transcription (IVT), the availability of a free 3'-hydroxyl group on the incoming nucleotide is crucial for the formation of a phosphodiester bond and the subsequent elongation of the RNA transcript by RNA polymerases like T7. The presence of a benzyl (B1604629) group at the 3'-O position of the ribose sugar in this compound blocks this elongation, positioning it as a potential tool for controlled chain termination. These application notes provide a detailed overview and protocols for the use of this compound in mRNA synthesis.
Application Notes
Primary Application: Controlled Chain Termination in In Vitro Transcription
The primary application of this compound in mRNA synthesis is as a chain terminator. During in vitro transcription with T7 RNA polymerase, the incorporation of this compound into the growing mRNA strand will halt further elongation due to the absence of a free 3'-hydroxyl group. This allows for the production of mRNA transcripts with a defined 3'-terminus.
Advantages of Controlled Termination:
-
Homogeneity of mRNA Transcripts: Produces a more homogenous population of mRNA molecules of a specific length, which is crucial for therapeutic applications and detailed molecular studies.
-
Enhanced Stability: The resulting 3'-benzyl modification may confer increased resistance to exonucleolytic degradation, potentially enhancing the stability of the mRNA.[1]
-
Study of 3'-End Modifications: Enables the study of the impact of a specific 3'-end modification on mRNA localization, translation efficiency, and decay pathways.
Potential for Use with Mutant T7 RNA Polymerases
While wild-type T7 RNA polymerase is expected to treat this compound as a terminator, certain mutant versions of T7 RNA polymerase have shown an increased tolerance for incorporating nucleotides with modifications at the 2' or 3' positions of the ribose.[1][2][3] For instance, mutations at positions like Y639 and H784 can alter the substrate specificity of the enzyme.[1] Researchers exploring the internal incorporation of this compound would need to screen various mutant T7 RNA polymerases for their ability to utilize this modified nucleotide.
Quantitative Data Summary
The following table presents hypothetical data to illustrate the expected outcomes of using this compound as a chain terminator in an in vitro transcription reaction. This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.
| Parameter | Standard IVT Reaction (Control) | IVT Reaction with this compound (Terminator) |
| mRNA Yield (µg/20µL reaction) | 80 - 120 | 60 - 100 (dependent on termination efficiency) |
| Predominant mRNA Length (nt) | Full-length transcript (e.g., 1000 nt) | Truncated, defined length (e.g., 500 nt) |
| Termination Efficiency (%) | Not Applicable | > 90% (hypothetical) |
| Transcript Homogeneity | Heterogeneous 3'-ends due to run-off | Homogeneous 3'-ends |
Experimental Protocols
Protocol 1: Using this compound as a Chain Terminator for In Vitro Transcription
This protocol describes the use of this compound to produce a truncated mRNA transcript of a defined length. The final concentration of this compound relative to GTP will determine the probability of termination at guanosine positions.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
ATP, CTP, UTP solutions (100 mM)
-
GTP solution (100 mM)
-
This compound solution (10 mM)
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the following reaction components at room temperature in the order listed. The ratio of GTP to this compound can be adjusted to modulate termination efficiency.
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | Up to 20 | - |
| 10x Transcription Buffer | 2 | 1x |
| ATP, CTP, UTP (100 mM each) | 0.5 each | 2.5 mM each |
| GTP (100 mM) | 0.2 | 1 mM |
| This compound (10 mM) | 1.0 | 0.5 mM |
| Linearized DNA Template (1 µg/µL) | 1 | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 | 2 U/µL |
| T7 RNA Polymerase (50 U/µL) | 1 | 2.5 U/µL |
| Total Volume | 20 |
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: After incubation, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.
-
Analysis: Analyze the size and purity of the terminated mRNA transcript using denaturing agarose (B213101) or polyacrylamide gel electrophoresis. The terminated product should appear as a distinct band of the expected shorter length compared to a control reaction without this compound.
Visualizations
Caption: Mechanism of mRNA chain termination by this compound.
Caption: Experimental workflow for mRNA synthesis using this compound.
Conclusion
This compound serves as a valuable tool for researchers seeking to control the length and define the 3'-terminus of in vitro transcribed mRNA. Its primary application as a chain terminator offers a straightforward method to produce homogenous mRNA populations, which can be advantageous for therapeutic development and fundamental research. While its incorporation by mutant T7 RNA polymerases remains an area for further exploration, its utility in generating precisely tailored mRNA transcripts is a significant asset for the scientific community.
References
- 1. A Y639F/H784A T7 RNA polymerase double mutant displays superior properties for synthesizing RNAs with non-canonical NTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mutant T7 RNA polymerase as a DNA polymerase. | The EMBO Journal [link.springer.com]
- 3. A mutant T7 RNA polymerase as a DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-transcriptional Capping with 3'-O-Bn-GTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of mRNA therapeutics and vaccines, the 5' cap structure of messenger RNA (mRNA) is a critical determinant of its stability and translational efficiency. Co-transcriptional capping, a method where a cap analog is incorporated during the in vitro transcription (IVT) process, offers a streamlined approach to producing capped mRNA. This document provides detailed application notes and a protocol for co-transcriptional capping using a specific cap analog, 3'-O-Benzyl-Guanosine-5'-Triphosphate (3'-O-Bn-GTP).
The benzyl (B1604629) modification at the 3'-O position of the guanosine (B1672433) in the cap analog is designed to prevent its incorporation in the reverse orientation, a common issue with standard cap analogs that can lead to a significant portion of non-translatable mRNA. By forcing the correct orientation, this compound aims to enhance the population of functional, capped mRNA, thereby potentially increasing protein expression from the synthetic transcript.
These notes provide a comprehensive guide for researchers looking to employ this compound for the synthesis of 5'-capped mRNA. The protocol is based on established principles of co-transcriptional capping, with specific considerations for this modified analog. Optimization of the described conditions may be necessary for specific templates and applications.
Data Presentation
The efficiency of co-transcriptional capping and the subsequent translational output are key parameters for evaluating the effectiveness of a cap analog. The following table summarizes quantitative data for benzyl-modified cap analogs in comparison to standard cap analogs. This data is derived from studies on similar benzyl-modified anti-reverse cap analogs (ARCA) and provides an expected performance benchmark for this compound.
| Cap Analog | Capping Efficiency (%) | Relative Translation Efficiency (in vitro) | Relative Total Protein Expression (in cells) |
| m7GpppG (Standard) | ~50% (in correct orientation) | 1.00 | 1.00 |
| m7,3'-O-MeGpppG (ARCA) | ~80% | 1.56 | 1.46 |
| bn2m2,7,3'-O-GpppG (Benzyl-modified ARCA) | ~50% | 1.39 | 3.30 |
| bn2m2,7,2'-O-GpppG (Benzyl-modified ARCA) | ~100% | 1.72 | 2.87 |
Data is adapted from studies on benzyl-modified ARCA analogs and serves as a reference. Actual performance of this compound may vary.[1]
Experimental Protocols
This section provides a detailed protocol for the co-transcriptional capping of mRNA using this compound with T7 RNA Polymerase.
Materials
-
Linearized DNA template with a T7 promoter
-
Nuclease-free water
-
10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 100 mM DTT, 20 mM Spermidine)
-
ATP, CTP, UTP solution (100 mM each)
-
GTP solution (100 mM)
-
This compound solution (100 mM)
-
T7 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
RNA purification kit
Protocol for Co-transcriptional Capping with this compound
-
Reaction Setup:
-
Thaw all components on ice.
-
Gently vortex and centrifuge all components before use.
-
Assemble the reaction at room temperature in the following order:
-
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| ATP (100 mM) | 1.5 µL | 7.5 mM |
| CTP (100 mM) | 1.5 µL | 7.5 mM |
| UTP (100 mM) | 1.5 µL | 7.5 mM |
| GTP (100 mM) | 0.3 µL | 1.5 mM |
| This compound (100 mM) | 1.2 µL | 6.0 mM |
| Linearized DNA Template | X µL | 1 µg |
| RNase Inhibitor | 1 µL | 40 units |
| T7 RNA Polymerase | 2 µL | 100 units |
-
Incubation:
-
Mix the components thoroughly by pipetting up and down.
-
Centrifuge the tube briefly to collect the reaction mixture at the bottom.
-
Incubate the reaction at 37°C for 2 hours. Longer incubation times (up to 4 hours) may increase yield but should be optimized.
-
-
DNase Treatment (Optional but Recommended):
-
To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
-
-
RNA Purification:
-
Purify the synthesized capped mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Elute the purified mRNA in nuclease-free water or a suitable buffer.
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and size of the mRNA transcript by denaturing agarose (B213101) gel electrophoresis or capillary electrophoresis.
-
The capping efficiency can be determined using various methods, including RNase H digestion assays or specific chromatography techniques.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for co-transcriptional capping with this compound.
Mechanism of Co-transcriptional Capping
Caption: Mechanism of T7 RNA Polymerase-mediated co-transcriptional capping.
References
Application Notes and Protocols for the Incorporation of 3'-O-Bn-GTP with T7 RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of modified nucleotides into RNA transcripts is a powerful tool for the development of RNA-based therapeutics, diagnostics, and for elucidating biological mechanisms. The modification of the 3'-terminus of an RNA molecule can significantly enhance its stability against exonucleases, thereby increasing its in vivo half-life and therapeutic efficacy.[1] 3'-O-benzyl-GTP (3'-O-Bn-GTP) is a modified guanosine (B1672433) triphosphate analog that introduces a bulky benzyl (B1604629) group at the 3'-hydroxyl position of the ribose sugar. This modification can serve as a chain terminator or, if incorporated at the 3'-end of a transcript, can provide a site for further chemical conjugation. This document provides detailed application notes and protocols for the incorporation of this compound into RNA transcripts using T7 RNA polymerase.
T7 RNA polymerase is a DNA-dependent RNA polymerase that is highly specific for its promoter sequence and is widely used for the in vitro synthesis of RNA.[2][3] While T7 RNA polymerase can accommodate a variety of modified nucleotides, the efficiency of incorporation can be influenced by the nature and position of the modification.[4][5][6] Modifications at the 3'-position of the ribose, such as the bulky benzyl group in this compound, can present steric hindrance to the enzyme's active site, potentially affecting transcription efficiency.[7][8] Therefore, optimization of the in vitro transcription reaction is often necessary to achieve desirable yields of modified RNA.
Experimental Workflow Overview
The overall workflow for incorporating this compound into an RNA transcript involves several key steps, from the design of the DNA template to the final purification and analysis of the modified RNA product.
Key Considerations for Incorporating this compound
The successful incorporation of this compound requires careful consideration of several factors that can influence the efficiency of the in vitro transcription reaction.
Data Presentation: Expected Outcomes
| Reaction Component | Unmodified Control | This compound (Terminator) | This compound (3'-end label) |
| GTP Concentration | 5 mM | 5 mM | 1 mM |
| This compound Concentration | 0 mM | 5 mM | 4 mM |
| Expected RNA Yield (µg per 20 µL reaction) | 80 - 100 | 20 - 40 | 30 - 50 |
| Predominant Product | Full-length transcript | Terminated transcripts | Full-length 3'-modified transcript |
| Purity (Full-length product) | >95% | Variable | >90% |
Note: These values are estimates and actual results will vary depending on the specific template sequence, length, and the precise reaction conditions. Optimization is highly recommended.
Experimental Protocols
Protocol 1: In Vitro Transcription for 3'-End Labeling with this compound
This protocol is designed for the synthesis of RNA transcripts with a this compound at the terminal position. This is achieved by using a higher ratio of this compound to GTP.
Materials:
-
Linearized plasmid DNA or PCR product with a T7 promoter (0.5 - 1.0 µg/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
10x Transcription Buffer (typically contains Tris-HCl, MgCl₂, spermidine, DTT)
-
ATP, CTP, UTP solution (100 mM each)
-
GTP solution (100 mM)
-
This compound solution (100 mM)
-
RNase inhibitor (e.g., 40 U/µL)
-
DNase I, RNase-free (e.g., 1 U/µL)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice and vortex gently to mix before use.
-
Assemble the transcription reaction at room temperature in the following order:
Component Volume (µL) for 20 µL reaction Final Concentration Nuclease-free water to 20 µL - 10x Transcription Buffer 2 µL 1x ATP, CTP, UTP (100 mM each) 1 µL 5 mM each GTP (100 mM) 0.2 µL 1 mM This compound (100 mM) 0.8 µL 4 mM DNA Template (0.5 µg/µL) 1 µL 25 ng/µL RNase Inhibitor 1 µL 2 U/µL | T7 RNA Polymerase | 2 µL | 5 U/µL |
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2 to 4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15-30 minutes.
Protocol 2: Purification of this compound Modified RNA
This protocol describes a standard method for purifying the in vitro transcribed RNA using silica-based spin columns.
Materials:
-
In vitro transcription reaction from Protocol 1
-
RNA binding buffer (contains guanidine (B92328) thiocyanate)
-
RNA wash buffer (contains ethanol)
-
Nuclease-free water
-
Microcentrifuge
-
RNA purification spin columns and collection tubes
Procedure:
-
Add 3 volumes of RNA binding buffer to the completed in vitro transcription reaction (e.g., 60 µL of binding buffer to a 20 µL reaction). Mix well.
-
Add 1 volume of 100% ethanol and mix by pipetting.
-
Transfer the sample to an RNA spin column placed in a collection tube.
-
Centrifuge at ≥12,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of RNA wash buffer to the column.
-
Centrifuge at ≥12,000 x g for 1 minute. Discard the flow-through.
-
Repeat the wash step (steps 5 and 6).
-
Centrifuge the empty column at ≥12,000 x g for 2 minutes to remove any residual wash buffer.
-
Place the column in a clean, nuclease-free collection tube.
-
Add 30-50 µL of nuclease-free water directly to the center of the silica (B1680970) membrane.
-
Incubate at room temperature for 1 minute.
-
Centrifuge at ≥12,000 x g for 1 minute to elute the RNA.
-
The purified RNA is now ready for downstream applications. Store at -80°C.
Protocol 3: Analysis of Modified RNA by Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This protocol is for analyzing the size and purity of the synthesized RNA.
Materials:
-
Purified RNA sample
-
2x RNA loading buffer (contains formamide, EDTA, and tracking dyes)
-
Denaturing polyacrylamide gel (e.g., 8-12% acrylamide, 7M urea)
-
1x TBE buffer (Tris-borate-EDTA)
-
RNA size ladder
-
Gel electrophoresis apparatus and power supply
-
Staining solution (e.g., SYBR Gold or similar)
-
Gel imaging system
Procedure:
-
Prepare the denaturing polyacrylamide gel according to standard protocols.
-
Mix 5 µL of the purified RNA sample with 5 µL of 2x RNA loading buffer.
-
Heat the mixture at 95°C for 5 minutes to denature the RNA, then immediately place on ice.
-
Assemble the gel electrophoresis apparatus and fill the reservoirs with 1x TBE buffer.
-
Load the denatured RNA samples and the RNA size ladder into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 150-200 V) until the tracking dye has migrated to the desired position.
-
Carefully remove the gel from the apparatus and stain with a suitable fluorescent dye for 10-15 minutes.
-
Visualize the RNA bands using a gel imaging system. The presence of a single, sharp band at the expected size indicates a successful transcription of a pure RNA product.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low or no RNA yield | - Inefficient incorporation of this compound.- Suboptimal reaction conditions.- Degraded template DNA or NTPs. | - Optimize the ratio of this compound to GTP.- Increase the concentration of T7 RNA polymerase.- Increase incubation time.- Verify the integrity of template and NTPs. |
| Multiple bands on gel (smearing) | - RNA degradation by RNases.- Premature termination of transcription.- Abortive transcripts. | - Use RNase-free reagents and workspace.- Add RNase inhibitor to the reaction.- Optimize NTP and MgCl₂ concentrations. |
| Band higher than expected size | - Template-independent 3' end additions by T7 RNA polymerase. | - This is a known activity of T7 RNA polymerase.[3] If problematic, consider using a ribozyme cleavage strategy to generate a defined 3'-end. |
Conclusion
The incorporation of this compound using T7 RNA polymerase is a feasible method for producing 3'-modified RNA transcripts. However, due to the steric bulk of the benzyl group, optimization of the in vitro transcription reaction is crucial for achieving acceptable yields. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and refine their own procedures for synthesizing these valuable molecules for a range of applications in research and drug development. Careful attention to reaction conditions and purification methods will ensure the generation of high-quality, 3'-modified RNA for downstream experiments.
References
- 1. 3'-Modification stabilizes mRNA and increases translation in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for 3'-O-Bn-GTP mRNA Capping
For researchers, scientists, and drug development professionals, the generation of high-quality messenger RNA (mRNA) is paramount for applications ranging from vaccines to gene therapy.[1][] The 5' cap structure is a critical modification that enhances mRNA stability, promotes efficient translation, and helps evade the innate immune system.[3][4] This document provides a detailed guide on utilizing a modified cap analog, 3'-O-Benzyl-Guanosine-5'-Triphosphate (3'-O-Bn-GTP), for the post-transcriptional enzymatic capping of in vitro transcribed (IVT) mRNA.
The protocol described herein is an adaptation of established enzymatic capping procedures, tailored for the incorporation of this compound. This modification is hypothesized to offer advantages in specific applications, potentially influencing protein expression and mRNA stability.
Comparative Analysis of mRNA Capping Methods
The choice of capping strategy significantly impacts mRNA yield, capping efficiency, and ultimately, protein expression. Below is a summary of quantitative data comparing different capping methodologies.
| Capping Method | Cap Analog/Reagent | Typical Capping Efficiency | Expected mRNA Yield | Key Advantages | Key Disadvantages |
| Co-transcriptional (ARCA) | Anti-Reverse Cap Analog (m7(3'-O-Me)GpppG) | ~70-80%[5][6][7] | Lower due to reduced GTP concentration[6][7] | Single-step reaction.[8] | Lower efficiency; produces Cap 0 structure.[1][5] |
| Co-transcriptional (CleanCap®) | Trinucleotide Cap Analog (e.g., CleanCap® Reagent AG) | >95%[1][7] | High, as GTP concentration is not limiting.[1][7] | High efficiency; produces Cap 1 structure in one step.[3][5] | Requires specific initiation sequence.[7] |
| Post-transcriptional Enzymatic (Standard) | GTP and S-adenosylmethionine (SAM) | Nearly 100%[9] | High initial IVT yield, but losses during purification steps. | High efficiency; independent of transcript sequence.[10] | Multi-step process requiring additional enzymes and purification.[1][9] |
| Post-transcriptional Enzymatic (this compound) | This compound and SAM | Expected to be high (>95%) | High initial IVT yield, with potential losses during purification. | Potentially enhanced mRNA properties due to benzyl (B1604629) modification. | Requires synthesis of a specialized cap analog. |
Experimental Protocol: Post-transcriptional Capping with this compound
This protocol details the enzymatic addition of a 5' cap structure using this compound to mRNA synthesized by in vitro transcription. The procedure utilizes a capping enzyme, such as Vaccinia Capping Enzyme, which possesses RNA 5'-triphosphatase, guanylyltransferase, and guanine-N7-methyltransferase activities.[9][11]
Materials and Reagents:
-
Purified, uncapped mRNA (5'-triphosphate RNA)
-
Vaccinia Capping Enzyme
-
10X Capping Buffer
-
This compound solution
-
S-adenosylmethionine (SAM)
-
RNase Inhibitor
-
Nuclease-free water
-
RNA purification kit or reagents (e.g., lithium chloride precipitation)
Step-by-Step Procedure:
-
Reaction Assembly:
-
Thaw all components on ice.
-
In a nuclease-free microcentrifuge tube, combine the following reagents in the specified order at room temperature:
-
Nuclease-free water: to a final volume of 50 µL
-
10X Capping Buffer: 5 µL
-
Purified, uncapped mRNA: X µL (up to 20 µg)
-
This compound (10 mM): 2.5 µL (final concentration 0.5 mM)
-
SAM (32 mM): 1 µL (final concentration 0.64 mM)
-
RNase Inhibitor: 1 µL
-
Vaccinia Capping Enzyme: 2 µL
-
-
Gently mix the contents by pipetting up and down.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour. This allows for the sequential removal of the 5' gamma-phosphate, addition of the 3'-O-Bn-GMP, and subsequent methylation.
-
-
RNA Purification:
-
Following incubation, purify the capped mRNA to remove enzymes, unincorporated nucleotides, and buffer components. This can be achieved using a suitable RNA purification kit or by lithium chloride precipitation.[12]
-
For lithium chloride precipitation:
-
Add 0.5 volumes of 7.5 M LiCl to the reaction mixture.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol (B145695).
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Remove the ethanol wash and air-dry the pellet for 5-10 minutes.
-
Resuspend the purified capped mRNA in a suitable volume of nuclease-free water.
-
-
-
Quantification and Quality Control:
-
Determine the concentration of the purified capped mRNA using a spectrophotometer (e.g., NanoDrop).
-
Assess the integrity and capping efficiency of the mRNA using methods such as gel electrophoresis, HPLC, or specialized assays for cap quantification.[13]
-
Visualizing the Workflow and Capping Pathway
To better understand the experimental process and the underlying biochemical reactions, the following diagrams have been generated.
Caption: Experimental workflow for this compound mRNA capping.
Caption: Enzymatic pathway of this compound capping.
References
- 1. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 3. neb.com [neb.com]
- 4. neb.com [neb.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. neb-online.de [neb-online.de]
- 7. neb.com [neb.com]
- 8. Co-transcriptional capping [takarabio.com]
- 9. Enzymatic Capping: Process, Pros, and Cons - Areterna [areterna.com]
- 10. A general method for rapid and cost-efficient large-scale production of 5′ capped RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 13. Assay for rapid quantification of capped and tailed intact mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 3'-O-Bn-GTP Capped RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5' cap structure of messenger RNA (mRNA) is critical for its stability, transport, and translation. Chemical modifications to the cap structure can enhance the therapeutic potential of mRNA by modulating these properties. The 3'-O-benzyl-GTP (3'-O-Bn-GTP) cap analog is a synthetic modification designed to improve the characteristics of in vitro transcribed RNA. This document provides detailed application notes and protocols for the analytical characterization of RNA capped with this compound, focusing on methods to assess capping efficiency, integrity, and identity.
The introduction of a benzyl (B1604629) group at the 3'-O position of the guanosine (B1672433) in the cap analog imparts increased hydrophobicity. This feature can be leveraged for efficient purification of capped mRNA from uncapped species using reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, comprehensive analysis of the capped product is essential to ensure the quality and efficacy of the final mRNA therapeutic. The following sections detail the primary analytical techniques for this purpose, including HPLC, mass spectrometry, and enzymatic assays.
Analytical Methods Overview
A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound capped RNA. This typically involves:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To determine capping efficiency and purity of the mRNA product. The hydrophobicity of the benzyl group allows for clear separation of capped and uncapped RNA.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the cap structure and to analyze the entire mRNA sequence through oligonucleotide mapping.[3][4]
-
Enzymatic Digestion and Analysis: To verify the presence and integrity of the cap structure through specific enzymatic reactions and subsequent analysis of the digestion products.[5][6]
The following diagram illustrates a general workflow for the analysis of this compound capped RNA.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of benzyl-modified capped RNA, based on published data for structurally related cap analogs. These values can serve as a reference for setting up and evaluating analytical methods for this compound capped RNA.
Table 1: HPLC-Based Quantification of Capping Efficiency
| mRNA Target | Cap Analog | Capping Efficiency (%) | Retention Time Shift (capped vs. uncapped) | Reference |
| Gaussia Luciferase (956 nt) | m⁷GpppBn⁶AₘpG | ~80-90% | +1.2 min | [1][2] |
| Human Erythropoietin (hEPO) | m⁷GpppBn⁶AₘpG | ~85% | Not specified | [1] |
| 1000 nt transcript | m⁷GpppBn⁶AₘpG | Not specified | Separable | [1] |
| 2000 nt transcript | m⁷GpppBn⁶AₘpG | Not specified | Separable | [1] |
Table 2: Binding Affinity of Benzylated Cap Analogs to eIF4E
| Cap Analog | Association Constant (Kₐₛ) [x 10⁵ M⁻¹] | Relative Affinity to m⁷GpppG | Reference |
| m⁷GpppG (standard) | 3.2 ± 0.2 | 1.0 | [7] |
| b⁷Gp₄G | 10.1 ± 0.5 | 3.2 | [7] |
| b⁷m³´-OGp₄G | 15.3 ± 0.8 | 4.8 | [7] |
| b⁷m²Gp₄G | 18.0 ± 1.0 | 5.6 | [7] |
Experimental Protocols
Protocol 1: Determination of Capping Efficiency by RP-HPLC
This protocol describes the use of ion-pair reversed-phase HPLC (IP-RP-HPLC) to separate and quantify capped and uncapped mRNA. The benzyl group on the this compound cap provides a significant hydrophobic shift, enabling baseline separation.[1][2]
Materials:
-
This compound capped mRNA sample
-
Uncapped mRNA (as a control)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: 0.1 M TEAA, 25% Acetonitrile (B52724)
-
HPLC system with a UV detector (260 nm)
-
A suitable reversed-phase column (e.g., DNA/RNA C18 column)
Procedure:
-
Sample Preparation: Dilute the purified mRNA sample to a suitable concentration (e.g., 50-100 ng/µL) in RNase-free water.
-
HPLC Setup:
-
Equilibrate the column with the starting mobile phase composition (e.g., 70% A, 30% B).
-
Set the column temperature (e.g., 60-70°C to denature RNA secondary structures).
-
Set the flow rate (e.g., 0.5-1.0 mL/min).
-
Set the UV detector to 260 nm.
-
-
Injection and Elution:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be from 30% to 60% B over 20-30 minutes.
-
-
Data Analysis:
-
Identify the peaks corresponding to the uncapped and capped mRNA. The capped mRNA will have a longer retention time due to the hydrophobicity of the benzyl group.
-
Integrate the peak areas for both species.
-
Calculate the capping efficiency using the following formula: Capping Efficiency (%) = (Area_capped / (Area_capped + Area_uncapped)) * 100
-
Protocol 2: Cap Structure Confirmation by LC-MS
This protocol outlines a method for confirming the identity of the this compound cap structure after enzymatic digestion of the mRNA. The CAP-MAP (Cap Analysis Protocol with Minimal Analyte Processing) method can be adapted for this purpose.[8]
Materials:
-
Purified this compound capped mRNA
-
Nuclease P1
-
Ammonium (B1175870) acetate buffer
-
LC-MS system (e.g., Triple Quadrupole)
-
Porous graphitic carbon (PGC) column
Procedure:
-
mRNA Digestion:
-
In a microcentrifuge tube, combine 1-5 µg of purified mRNA with Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium acetate, pH 5.3).
-
Incubate at 37°C for 1-2 hours to digest the mRNA into mononucleotides and the intact cap dinucleotide (Bn-GpppG).
-
-
LC-MS/MS Analysis:
-
Inject the digested sample into the LC-MS system.
-
Separate the components using a PGC column with a suitable gradient (e.g., water and acetonitrile with formic acid).
-
Set the mass spectrometer to operate in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific mass transition of the 3'-O-Bn-GpppG dinucleotide. The expected mass-to-charge ratio (m/z) will need to be calculated based on the exact mass of the modified cap.
-
-
Data Analysis:
-
Confirm the presence of the this compound cap by the detection of the correct precursor and product ions at the expected retention time.
-
Protocol 3: Enzymatic Assay for Cap Integrity
This protocol uses a decapping enzyme, such as DcpS, to assess the accessibility and integrity of the cap structure. Resistance or susceptibility to decapping can provide insights into the functionality of the modified cap.
Materials:
-
This compound capped mRNA
-
Recombinant DcpS enzyme and reaction buffer
-
Control capped mRNA (e.g., m⁷GpppG-capped)
-
RNase-free water
-
Method for analyzing RNA integrity (e.g., gel electrophoresis or HPLC)
Procedure:
-
Reaction Setup:
-
Set up two reactions for each RNA sample: one with DcpS enzyme and one without (no-enzyme control).
-
In a typical reaction, combine 1-2 µg of capped RNA with DcpS enzyme in its recommended reaction buffer.
-
Incubate at 37°C for a specified time course (e.g., 15, 30, 60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA) or by heat inactivation as recommended for the enzyme.
-
-
Analysis of Decapping:
-
Analyze the RNA from each time point and control using denaturing polyacrylamide gel electrophoresis (PAGE) or RP-HPLC.
-
Compare the integrity of the RNA in the DcpS-treated samples to the no-enzyme controls. Degradation or a shift in retention time in the treated samples indicates decapping.
-
-
Data Interpretation:
-
Assess the rate of decapping of the this compound capped RNA relative to the standard capped RNA. This provides information on how the modification affects the susceptibility of the cap to this decapping enzyme.
-
Conclusion
The analytical methods described provide a robust framework for the characterization of this compound capped RNA. The unique hydrophobic properties imparted by the benzyl group can be advantageously used for purification and analysis by RP-HPLC. Combining HPLC with LC-MS and enzymatic assays ensures a thorough assessment of capping efficiency, cap identity, and integrity, which are critical quality attributes for the development of safe and effective mRNA-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trinucleotide mRNA Cap Analogue N 6-Benzylated at the Site of Posttranscriptional m6Am Mark Facilitates mRNA Purification and Confers Superior Translational Properties In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of mRNA cap-modifications by means of LC-QqQ-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Assays to Explore Viral mRNA Capping Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAP-MAP: cap analysis protocol with minimal analyte processing, a rapid and sensitive approach to analysing mRNA cap structures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield with 3'-O-Bn-GTP capping
An essential step in producing functional messenger RNA (mRNA) for research, therapeutic, and vaccine development is the addition of a 5' cap structure. Co-transcriptional capping using cap analogs like 3'-O-Bn-GTP is a common method due to its simplicity. However, researchers often face challenges with this technique, primarily concerning reaction yield and capping efficiency. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these issues and optimize your in vitro transcription (IVT) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the 5' cap on mRNA?
A1: The 5' cap is a crucial modification on eukaryotic mRNA. It consists of a 7-methylguanosine (B147621) (m7G) nucleotide linked to the first nucleotide of the mRNA chain through a 5'-5' triphosphate bridge. This structure is vital for several reasons: it protects the mRNA from degradation by exonucleases, facilitates its export from the nucleus to the cytoplasm, and is essential for recruiting ribosomal machinery to initiate translation into protein.[1][2][3]
Q2: What is this compound and how does it work in co-transcriptional capping?
A2: this compound is a type of Anti-Reverse Cap Analog (ARCA). The benzyl (B1604629) (Bn) group at the 3'-O position of the ribose prevents the RNA polymerase from incorporating the cap analog in the incorrect, or "reverse," orientation.[2][4] During in vitro transcription, the cap analog is added to the reaction mix along with the four standard nucleotide triphosphates (ATP, CTP, UTP, and GTP). The RNA polymerase initiates a fraction of the transcripts with the cap analog instead of GTP, resulting in a capped mRNA molecule in a single reaction.[2][4]
Q3: Why does using a cap analog often result in a lower total RNA yield?
A3: Cap analogs, including this compound, are structural mimics of GTP and compete with it for incorporation by the RNA polymerase at the start of transcription.[5][6] To favor the incorporation of the cap analog and achieve high capping efficiency, the concentration of GTP in the reaction is typically reduced. This limiting concentration of a crucial nucleotide building block leads to a decrease in the overall yield of synthesized RNA compared to a standard transcription reaction without a cap analog.[2][4]
Q4: What is the difference between Cap-0, Cap-1, and Cap-2 structures?
A4: These terms refer to the extent of methylation on the first few nucleotides of the mRNA transcript, adjacent to the m7G cap.
-
Cap-0: Contains the basic m7G cap structure. This is the structure typically formed during co-transcriptional capping with analogs like ARCA.[3][7]
-
Cap-1: In addition to the Cap-0 structure, the ribose of the first nucleotide is methylated at the 2'-O position. This is the most common cap structure in higher eukaryotes and can help the host immune system distinguish "self" from "non-self" RNA.[7][8]
-
Cap-2: The ribose of the second nucleotide is also methylated at the 2'-O position.[7]
Cap-1 and Cap-2 structures are typically generated through subsequent enzymatic reactions after the initial capping event.[7][8]
Q5: Are there alternatives to co-transcriptional capping with this compound?
A5: Yes, there are two main alternatives. The first is post-transcriptional enzymatic capping , where uncapped RNA is first synthesized via IVT and then a cap is added in a separate step using enzymes like the Vaccinia Capping Enzyme (VCE).[1][8][9] This method often results in higher capping efficiency but adds complexity to the workflow.[1][9] The second alternative involves using newer generation co-transcriptional cap analogs, such as trinucleotide cap analogs (e.g., CleanCap®), which can achieve very high capping efficiencies (>95%) without requiring a reduction in GTP concentration, thus preserving high RNA yields.[2][4][8]
Troubleshooting Guide for Low Yield with this compound Capping
This guide addresses common problems encountered during co-transcriptional capping.
Issue 1: Low Overall RNA Yield
| Potential Cause | Recommended Solution |
| Suboptimal Cap Analog to GTP Ratio: | The ratio of cap analog to GTP is critical. A high ratio (e.g., 4:1) favors capping but significantly reduces yield because GTP becomes limiting.[4][6] Solution: Perform a titration experiment to find the optimal balance for your specific template. Test ratios from 4:1 down to 1:1 (Cap:GTP) and analyze both the total RNA yield and the capping efficiency for each condition. |
| Degraded Reagents: | GTP and cap analogs are susceptible to degradation from repeated freeze-thaw cycles or improper storage. GTP is a very unstable compound and can decompose even when stored at -20°C.[10][11] Solution: Aliquot NTPs and cap analogs upon receipt to minimize freeze-thaw cycles. Always use fresh, high-quality reagents and store them at -20°C or below as recommended.[10] Prepare GTP solutions immediately before use if possible.[10] |
| Inhibitors in DNA Template: | Contaminants from plasmid purification (e.g., salts, ethanol (B145695), RNase) can inhibit RNA polymerase.[12] Solution: Re-purify your linearized DNA template. Perform an ethanol precipitation and wash step to remove residual salts and resuspend the template in nuclease-free water.[12] |
| General IVT Conditions Not Optimized: | Factors like magnesium concentration, incubation time, or enzyme amount can limit the reaction. Solution: Systematically optimize your IVT reaction conditions. Ensure the final magnesium concentration is appropriate for the total NTP concentration. Test different incubation times (e.g., 2 to 4 hours) and T7 RNA Polymerase concentrations. |
Issue 2: Low Capping Efficiency
| Potential Cause | Recommended Solution |
| Cap Analog to GTP Ratio is Too Low: | If the concentration of GTP is too high relative to the cap analog, the polymerase will preferentially initiate transcription with GTP, leading to a higher proportion of uncapped transcripts. Solution: Increase the molar ratio of this compound to GTP. A starting point of 4:1 is commonly recommended.[4][6] This forces the reaction towards cap incorporation, though it may lower the total yield.[4] |
| Stable 5' Secondary Structure: | A strong hairpin or other secondary structure at the 5' end of the RNA transcript can physically hinder the incorporation of the bulkier cap analog.[13] Solution: If possible, modify the 5' UTR of your template to reduce secondary structure. Alternatively, performing the transcription at a slightly higher temperature (if your polymerase is stable) may help melt the secondary structure. |
| Incorrect Quantification Method: | The method used to assess capping efficiency may not be accurate, leading to a misinterpretation of the results. Solution: Use a reliable method to determine capping efficiency. Options include enzymatic assays followed by LC-MS analysis of a cleaved 5' fragment or specific types of HPLC that can resolve capped from uncapped mRNA.[3][14][15] |
Quantitative Data Summary
The table below summarizes typical parameters and outcomes for different capping strategies.
| Parameter | Co-transcriptional (ARCA) | Post-transcriptional (Enzymatic) | Co-transcriptional (Trinucleotide Analog) |
| Typical Cap:GTP Ratio | 4:1 | N/A (Standard GTP in IVT) | 1:1 (No GTP reduction) |
| Expected Capping Efficiency | ~80%[4] | Up to 100%[7] | >95%[2][4][8] |
| Relative RNA Yield | Lower (due to reduced GTP)[2][4] | High (from standard IVT) | High (no GTP reduction)[2][4] |
| Workflow Complexity | Simple (single reaction)[1][16] | More Complex (two reactions)[1][9] | Simple (single reaction) |
| Resulting Cap Structure | Cap-0 | Cap-0 (can be converted to Cap-1) | Cap-1 |
Experimental Protocols
Protocol 1: Co-transcriptional Capping with this compound (ARCA)
This protocol is a general guideline for a 20 µL in vitro transcription reaction.
1. Reagent Preparation:
- Prepare a nucleotide mix containing ATP, CTP, UTP, GTP, and the this compound cap analog. For a 4:1 ratio, the final concentrations in the reaction should be:
- 7.5 mM ATP
- 7.5 mM CTP
- 7.5 mM UTP
- 1.5 mM GTP
- 6.0 mM this compound (ARCA)
2. Reaction Assembly:
- Assemble the following components at room temperature in the order listed:
- Nuclease-Free Water: to a final volume of 20 µL
- 10X Transcription Buffer: 2 µL
- Linearized DNA Template: 1 µg
- NTP/ARCA Mix (from step 1): X µL
- RNase Inhibitor: 1 µL
- T7 RNA Polymerase: 2 µL
- Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.
3. Incubation:
- Incubate the reaction at 37°C for 2 hours. Longer incubation times may not necessarily increase the yield of full-length transcripts.
4. Template Removal:
- Add 1 µL of DNase I (RNase-free) to the reaction mixture.
- Incubate at 37°C for 15 minutes to digest the DNA template.
5. RNA Purification:
- Purify the synthesized capped mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit.[6]
Protocol 2: Analysis of Capping Efficiency by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify capped versus uncapped RNA. Reversed-phase ion-pairing (RP-IP) HPLC is a common method.[15][17]
1. Sample Preparation:
- Purify the RNA from the IVT reaction to remove proteins, DNA, and unincorporated nucleotides.
- Quantify the purified RNA and dilute to an appropriate concentration (e.g., 0.5-1 µg/µL) in an RNase-free buffer.
2. HPLC System and Conditions:
- Column: A column suitable for oligonucleotide separation (e.g., a C18 column).
- Mobile Phase A: An aqueous buffer, such as 0.1 M TEAA (Triethylammonium Acetate).
- Mobile Phase B: An organic solvent, such as acetonitrile.
- Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 50% B over 20 minutes).
- Detection: UV absorbance at 260 nm.
3. Data Analysis:
- Capped mRNA is slightly larger and can sometimes be more hydrophobic than uncapped mRNA, leading to a slightly longer retention time on the column.[9][15]
- Integrate the peak areas corresponding to the capped (product) and uncapped (ppp-RNA) species.
- Calculate the capping efficiency using the formula:
- Capping Efficiency (%) = [Area(capped peak) / (Area(capped peak) + Area(uncapped peak))] * 100
Visualizations
Troubleshooting Workflow for Low Capping Yield
Caption: A flowchart for troubleshooting low yield and efficiency in capping reactions.
Competitive Initiation in Co-transcriptional Capping
Caption: The competition between GTP and Cap Analog for transcription initiation.
Co-transcriptional Capping Workflow
Caption: A simplified workflow for co-transcriptional mRNA capping.
References
- 1. Getting IVT Right: Improving Capping Efficiency [aldevron.com]
- 2. neb-online.de [neb-online.de]
- 3. youtube.com [youtube.com]
- 4. neb.com [neb.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A general method for rapid and cost-efficient large-scale production of 5′ capped RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. Enzymatic degradation of GTP and its "stable" analogues produce apparent isomerization of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. benchchem.com [benchchem.com]
- 14. Cap analogs with a hydrophobic photocleavable tag enable facile purification of fully capped mRNA with various cap structures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Getting IVT Right Improving Capping Efficiency [bioprocessonline.com]
- 17. A robust and versatile method for production and purification of large-scale RNA samples for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving mRNA Capping Efficiency with 3'-O-Bn-GTP and Related Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the capping efficiency of in vitro transcribed (IVT) mRNA using 3'-O-Bn-GTP and other 3'-O-modified GTP analogs, such as the widely used Anti-Reverse Cap Analog (ARCA).
A Note on this compound and ARCA: this compound is a specific type of Anti-Reverse Cap Analog (ARCA). These analogs are modified at the 3'-hydroxyl group of the 7-methylguanosine (B147621) to prevent the RNA polymerase from incorporating them in the incorrect, or "reverse," orientation. This guide will refer to the principles of using ARCAs, which are directly applicable to this compound.
Troubleshooting Guide
This guide addresses common issues encountered during co-transcriptional capping with 3'-O-modified GTP analogs.
Question 1: Why is my mRNA capping efficiency low?
Answer: Low capping efficiency can be attributed to several factors. Below are the most common causes and their respective solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Cap Analog:GTP Ratio | The cap analog competes with GTP for incorporation by the RNA polymerase. A typical starting ratio is 4:1 (Cap Analog:GTP).[1] To improve capping efficiency, you can increase this ratio (e.g., to 5:1 or higher).[2] However, be aware that increasing this ratio can significantly decrease the overall mRNA yield.[1][3] Empirical optimization for your specific template is recommended. |
| Poor Quality DNA Template | Contaminants such as salts or ethanol (B145695) from plasmid purification can inhibit RNA polymerase activity.[4] Ensure your linearized DNA template is of high purity. It is advisable to perform a cleanup step after linearization.[5] Verify complete linearization on an agarose (B213101) gel, as non-linearized plasmids can lead to longer, undesired transcripts.[5] |
| Suboptimal Reaction Conditions | The standard incubation temperature for IVT is 37°C for 2 hours.[3][6] For GC-rich templates that may form strong secondary structures, lowering the incubation temperature might help improve full-length transcript yield.[7] Ensure a stable temperature is maintained throughout the reaction to minimize truncated transcripts.[][9] |
| Degraded Reagents | Repeated freeze-thaw cycles of nucleotides and enzymes can lead to degradation. Aliquot reagents into smaller, single-use volumes.[10] Always keep enzymes on ice.[11] |
| RNase Contamination | RNases can degrade your newly synthesized mRNA, leading to low yields of full-length, capped product. Maintain a strict RNase-free environment, use certified RNase-free consumables, and wear gloves.[10][11] The inclusion of an RNase inhibitor in the IVT reaction is highly recommended.[4] |
Question 2: Why is my overall mRNA yield low after co-transcriptional capping?
Answer: A common trade-off with co-transcriptional capping using ARCAs is a reduction in total RNA yield.
| Potential Cause | Recommended Solution |
| High Cap Analog:GTP Ratio | To favor the incorporation of the cap analog, the concentration of GTP is reduced. This reduction in a crucial nucleotide can lower the overall output of the transcription reaction.[12] If the yield is unacceptably low, try decreasing the Cap:GTP ratio (e.g., from 4:1 to 3:1) and measure the impact on both yield and capping efficiency to find an optimal balance. |
| Premature Termination of Transcription | Issues with the DNA template quality, nucleotide concentrations, or strong secondary structures can cause the RNA polymerase to dissociate prematurely.[4] Ensure high-quality template and optimal nucleotide concentrations. For problematic templates, consider lowering the reaction temperature.[7] |
| Inhibitors in the Reaction | Contaminants from the DNA template preparation can inhibit the T7 RNA polymerase.[4] Purify the DNA template thoroughly. |
| Enzyme Inactivity | The RNA polymerase may be inactive due to improper storage or handling. Always use a positive control template to verify enzyme activity.[5] |
Question 3: My transcripts are of a different size than expected. What could be the cause?
Answer: Incorrect transcript size can result from several issues during the IVT reaction.
| Potential Cause | Recommended Solution |
| Incomplete Linearization of Plasmid DNA | If the plasmid template is not fully linearized, the RNA polymerase can continue transcribing, resulting in transcripts that are longer than expected.[5] Confirm complete linearization by running an aliquot on an agarose gel before starting the IVT reaction. |
| Premature Termination | This leads to shorter transcripts. This can be caused by low nucleotide concentrations, GC-rich templates, or poor template quality.[4] Optimize nucleotide concentrations and consider lowering the incubation temperature for GC-rich templates.[7] |
| Template with a 3' Overhang | Using a restriction enzyme that creates a 3' overhang can lead to the production of longer, heterogeneous transcripts. Use a restriction enzyme that generates blunt or 5' overhangs.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a 3'-O-modified GTP analog like this compound or ARCA?
A1: The main advantage is that it prevents the cap analog from being incorporated in the reverse orientation.[13] Standard cap analogs have a free 3'-OH group on both guanosine (B1672433) residues, allowing the RNA polymerase to initiate transcription from either end. This results in roughly 50% of the capped mRNA being untranslatable. By modifying the 3'-OH on the 7-methylguanosine, only the correct, forward-oriented incorporation can occur, leading to a more homogeneous and translationally active mRNA population.[14]
Q2: What is the difference between co-transcriptional and post-transcriptional capping?
A2: Co-transcriptional capping involves adding a cap analog directly to the in vitro transcription reaction.[13] The cap is incorporated as the first nucleotide of the transcript. This method is simpler and requires fewer steps. Post-transcriptional (or enzymatic) capping is a separate enzymatic reaction performed after the IVT is complete.[13] It uses enzymes like Vaccinia Capping Enzyme (VCE) or Faustovirus Capping Enzyme (FCE), along with GTP and a methyl donor (S-adenosylmethionine, SAM), to add the cap structure to the 5'-triphosphate end of the newly synthesized RNA.[15] While it involves more steps, enzymatic capping can achieve nearly 100% capping efficiency without compromising the overall RNA yield from the initial IVT reaction.[15]
Q3: How can I measure the capping efficiency of my mRNA?
A3: Several methods are available to determine capping efficiency:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is considered the gold standard for accurate quantification.[16] It typically involves digesting the mRNA with an RNase (like RNase H or RNase T1) to release a small 5'-terminal fragment, which is then analyzed by LC-MS to identify and quantify capped and uncapped species.[17][18]
-
RNase H Digestion Assay: This method uses a DNA probe that is complementary to the 5' end of the mRNA. The resulting DNA:RNA hybrid is a substrate for RNase H, which cleaves the RNA strand. The resulting 5' fragments (capped and uncapped) can be separated and quantified by gel electrophoresis.[19][20]
-
qRT-PCR-based methods: These techniques can quantify the amount of uncapped RNA, which can then be compared to the total RNA amount to calculate capping efficiency.
Q4: What is the difference between a Cap-0 and a Cap-1 structure, and how do I obtain a Cap-1 structure?
A4: A Cap-0 structure is the basic 7-methylguanosine cap (m7GpppN). A Cap-1 structure has an additional modification: a methyl group on the 2'-hydroxyl of the first nucleotide of the transcript.[21] The Cap-1 structure is important for therapeutic applications as it helps the mRNA evade the innate immune system and can enhance translation efficiency. To obtain a Cap-1 structure, you can either:
-
Use a trinucleotide cap analog like CleanCap® AG in a co-transcriptional reaction.[22]
-
Perform an additional enzymatic step after creating a Cap-0 structure using an mRNA Cap 2'-O-Methyltransferase.[23]
Data Presentation
Table 1: Comparison of Co-Transcriptional Capping Methods
| Parameter | m7GpppA (ARCA) | CleanCap® AG |
| Capping Efficiency | 50-80%[24] | >95%[24][25] |
| Resulting Cap Structure | Cap-0[13] | Cap-1[22][25] |
| Relative mRNA Yield | Lower[12][25] | Higher[12][25] |
| Workflow | One-pot IVT reaction. May require a subsequent enzymatic step to generate Cap-1. | One-pot IVT reaction. |
| Cap:GTP Ratio | Typically requires a high ratio (e.g., 4:1), reducing GTP concentration.[12] | Does not require a reduction in GTP concentration.[22] |
Experimental Protocols
Protocol 1: Co-transcriptional Capping with ARCA
This protocol is for a standard 20 µL in vitro transcription reaction designed to produce Cap-0 RNA.
Materials:
-
Linearized DNA template (1 µg)
-
Nuclease-free water
-
10X T7 Reaction Buffer
-
ATP, CTP, UTP solutions (100 mM each)
-
GTP solution (100 mM)
-
ARCA (e.g., 3'-O-Me-m7G(5')ppp(5')G) solution (40 mM)
-
T7 RNA Polymerase Mix
-
RNase Inhibitor (optional, but recommended)
-
DNase I (RNase-free)
Procedure:
-
Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.
-
Gently mix and briefly centrifuge all components to collect the solutions at the bottom of the tubes.
-
Prepare a 20 mM GTP working solution by diluting the 100 mM stock.
-
Assemble the reaction at room temperature in the following order:
| Component | Volume | Final Concentration |
| Nuclease-free Water | to 20 µL | - |
| 10X T7 Reaction Buffer | 2 µL | 1X |
| ATP Solution (100 mM) | 1.5 µL | 7.5 mM |
| CTP Solution (100 mM) | 1.5 µL | 7.5 mM |
| UTP Solution (100 mM) | 1.5 µL | 7.5 mM |
| GTP Solution (20 mM) | 1.5 µL | 1.5 mM |
| ARCA Solution (40 mM) | 3 µL | 6 mM |
| Linearized DNA Template | X µL | 1 µg |
| T7 RNA Polymerase Mix | 2 µL | - |
-
Mix thoroughly by pipetting up and down, then briefly centrifuge.
-
Incubate at 37°C for 2 hours. For reactions longer than 60 minutes, use a thermocycler or dry air incubator to prevent evaporation.[3]
-
(Optional) To remove the DNA template, add 2 µL of DNase I and incubate at 37°C for 15 minutes.[3]
-
Purify the synthesized mRNA using a suitable column-based kit or lithium chloride precipitation.
Protocol 2: Post-transcriptional Enzymatic Capping (Cap-0 Formation)
This protocol is for capping up to 10 µg of previously synthesized, uncapped RNA using Vaccinia Capping Enzyme (VCE).
Materials:
-
Purified, uncapped RNA (up to 10 µg)
-
Nuclease-free water
-
10X Capping Buffer
-
GTP solution (10 mM)
-
S-adenosylmethionine (SAM) solution (32 mM, dilute to 2 mM before use)
-
Vaccinia Capping Enzyme (VCE)
Procedure:
-
In a nuclease-free tube, combine the purified RNA with nuclease-free water to a final volume of 15 µL.
-
Denature the RNA by heating at 65°C for 5 minutes.
-
Immediately place the tube on ice for 5 minutes.
-
Set up the capping reaction on ice by adding the following components in order:
| Component | Volume |
| Denatured RNA (from step 3) | 15.0 µL |
| 10X Capping Buffer | 2.0 µL |
| GTP (10 mM) | 1.0 µL |
| SAM (2 mM) | 1.0 µL |
| Vaccinia Capping Enzyme | 1.0 µL |
| Total Volume | 20 µL |
-
Mix gently and incubate at 37°C for 30 minutes.[26]
-
The RNA is now capped (Cap-0). Purify the RNA before use in downstream applications.
Mandatory Visualizations
Caption: Workflow for co-transcriptional mRNA capping.
Caption: Workflow for post-transcriptional enzymatic mRNA capping.
References
- 1. neb.com [neb.com]
- 2. Mesenchymal stem cell engineering by ARCA analog-capped mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. go.zageno.com [go.zageno.com]
- 6. Why Co-Transcriptional Capping - Areterna [areterna.com]
- 7. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - AE [thermofisher.com]
- 9. mRNA Synthesis Scale-Up Tips | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. protocols.io [protocols.io]
- 11. bitesizebio.com [bitesizebio.com]
- 12. neb-online.de [neb-online.de]
- 13. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 14. Novel “anti-reverse” cap analogs with superior translational properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. neb-online.fr [neb-online.fr]
- 16. neb.com [neb.com]
- 17. lcms.cz [lcms.cz]
- 18. Liquid Chromatography Methods for Analysis of mRNA Poly(A) Tail Length and Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. neb.com [neb.com]
- 22. neb.com [neb.com]
- 23. Vaccinia Capping Enzyme [takarabio.com]
- 24. Co-transcriptional capping [takarabio.com]
- 25. benchchem.com [benchchem.com]
- 26. neb.com [neb.com]
Technical Support Center: Troubleshooting Incomplete Capping with 3'-O-Bn-GTP
Welcome to the technical support center for troubleshooting mRNA capping. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete co-transcriptional capping using 3'-O-Bn-GTP, an anti-reverse cap analog (ARCA).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your in vitro transcription (IVT) and capping experiments.
Q1: What is this compound and why is it used for co-transcriptional capping?
This compound is a synthetic cap analog of guanosine (B1672433) triphosphate (GTP). The benzyl (B1604629) group (Bn) at the 3'-hydroxyl position of the ribose sugar prevents the T7 RNA polymerase from incorporating the cap analog in the incorrect (reverse) orientation. This ensures that a higher proportion of the capped mRNA molecules are functional and translatable. Like other anti-reverse cap analogs (ARCAs), it is introduced directly into the in vitro transcription reaction to be incorporated as the first nucleotide of the nascent RNA transcript.
Q2: I'm observing very low capping efficiency (<50%). What are the common causes and how can I fix it?
Low capping efficiency is a frequent issue in co-transcriptional capping. The primary cause is the direct competition between the cap analog (this compound) and the natural nucleotide GTP for initiation of transcription by T7 RNA polymerase.
Troubleshooting Steps:
-
Optimize the Cap Analog:GTP Ratio: This is the most critical factor. A higher ratio of this compound to GTP will favor incorporation of the cap analog, thereby increasing capping efficiency.
-
Verify Reagent Integrity: Both the cap analog and GTP are susceptible to degradation.
-
GTP Quality: GTP is unstable and can be hydrolyzed during multiple freeze-thaw cycles or prolonged storage.[3] Use fresh or properly aliquoted GTP stocks stored at -80°C.
-
This compound Quality: Ensure the cap analog has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
-
Check Reaction Conditions:
-
Incubation Time: A standard 2-hour incubation at 37°C is typical. Extending the time may not necessarily improve capping and could promote RNA degradation.
-
Temperature: Ensure the incubator is accurately calibrated to 37°C.
-
-
Assess DNA Template Quality: Contaminants from the plasmid purification process (e.g., salts, ethanol) can inhibit T7 RNA polymerase.[] Ensure you are using a high-purity, correctly linearized DNA template.
Troubleshooting Logic for Low Capping Efficiency
Caption: Workflow for troubleshooting low mRNA capping efficiency.
Q3: My RNA yield is very low after performing co-transcriptional capping. What should I do?
Low RNA yield is an expected trade-off when using high ratios of cap analog to GTP. The reduced concentration of GTP, a necessary building block for the RNA polymer, directly limits the overall transcription output.[2]
Troubleshooting Steps:
-
Decrease the Cap Analog:GTP Ratio: If the yield is unacceptably low, try reducing the this compound:GTP ratio from 10:1 or 4:1 down to 2:1. This will increase the GTP pool available for elongation, boosting yield, but will likely decrease your capping efficiency. The optimal balance depends on your specific application.
-
Increase Total Nucleotide Concentration: While maintaining the ratio, you can try increasing the absolute concentrations of all four NTPs and the cap analog. Ensure that the magnesium ion (Mg²⁺) concentration is also adjusted accordingly, as Mg²⁺ is a critical cofactor for the polymerase.[]
-
Optimize T7 RNA Polymerase Concentration: The amount of polymerase can be a limiting factor. Try increasing the concentration of T7 RNA polymerase in the reaction.[]
-
Extend Incubation Time (with caution): You can try extending the incubation time to 3-4 hours. However, monitor for RNA degradation, as longer incubation times at 37°C can lead to transcript instability, especially if RNase contamination is present.
-
Consider an Alternative Capping Strategy: If a high yield of highly capped material is essential, post-transcriptional enzymatic capping may be a better option. This method involves a standard, high-yield IVT reaction followed by a separate enzymatic step to add the cap structure. While this adds steps to the workflow, it uncouples transcription yield from capping efficiency.[2][5]
Q4: How can I accurately measure the capping efficiency of my mRNA?
Visualizing capped versus uncapped mRNA on a standard agarose (B213101) or denaturing polyacrylamide gel is not feasible due to the minuscule size difference. The industry-standard method for quantifying capping efficiency is Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][8] This is typically preceded by an enzymatic digestion to isolate the 5' end of the transcript.
Recommended Method: RNase H-based Digestion followed by LC-MS Analysis
This method uses a chimeric DNA/RNA probe that is complementary to the 5' region of your mRNA. This probe creates a DNA:RNA hybrid that is a substrate for RNase H, which then cleaves the mRNA at a specific site, releasing a short 5'-terminal fragment for analysis.[9][10][11]
Workflow for Capping Efficiency Analysis
Caption: Experimental workflow for assessing mRNA capping efficiency.
Data Presentation
Table 1: Comparison of Common mRNA Capping Strategies
| Capping Method | Reagents | Typical Capping Efficiency | Key Advantages | Key Disadvantages |
| Co-transcriptional (ARCA) | This compound (or other ARCA), NTPs, T7 RNA Polymerase | 50-80%[1][12][13] | Single-step reaction; prevents reverse cap incorporation.[2][14] | Reduces overall RNA yield; incomplete capping.[15][16] |
| Co-transcriptional (Trinucleotide) | CleanCap® Reagent AG, NTPs, T7 RNA Polymerase | >95%[1][12][17] | High efficiency and high yield in a single step.[16] | Requires specific 'AG' start sequence; higher reagent cost.[14][15] |
| Post-transcriptional (Enzymatic) | Uncapped RNA, Vaccinia Capping Enzyme, GTP, SAM | ~100%[1][2] | Nearly complete and correctly oriented capping; independent of IVT yield. | Multi-step process requiring additional enzymes and purification steps.[18] |
Table 2: Effect of this compound:GTP Ratio on Capping Efficiency and RNA Yield
| This compound:GTP Ratio (molar) | Expected Capping Efficiency | Expected Relative RNA Yield | Recommended Use Case |
| 1:1 | Low (~30-50%) | High | When maximizing RNA yield is the primary goal and lower capping is acceptable. |
| 4:1 | Moderate-High (~50-80%)[1][19] | Moderate | A standard starting point and a good compromise between efficiency and yield. |
| 10:1 | High (>80%) | Low | For applications requiring the highest possible percentage of capped mRNA, where lower yield can be tolerated. |
Note: These values are estimates based on data for ARCA analogs. Actual results with this compound may vary and should be empirically determined.
Experimental Protocols
Protocol: RNase H Digestion for Capping Efficiency Analysis
This protocol provides a general framework for preparing your mRNA sample for LC-MS analysis.
Materials:
-
Purified mRNA (5-10 µg)
-
Custom 5' chimeric probe (DNA/2'-O-Methyl RNA), complementary to the first ~20-25 nucleotides of your transcript
-
Annealing Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
-
Thermostable RNase H and reaction buffer
-
Nuclease-free water
-
Sample purification method (e.g., streptavidin-coated magnetic beads if the probe is biotinylated, or other oligo clean-up kit)
Procedure:
-
Probe Annealing:
-
In a nuclease-free tube, combine 5 µg of your purified mRNA with a 5-fold molar excess of the chimeric probe.
-
Add annealing buffer to a final volume of 20 µL.
-
Heat the mixture to 90-95°C for 2 minutes, then allow it to cool slowly to room temperature. This can be done in a thermocycler with a ramp-down program.[20]
-
-
RNase H Digestion:
-
Add 10X RNase H reaction buffer, RNase H enzyme (typically 1-2 µL), and nuclease-free water to the annealed sample according to the manufacturer's protocol.
-
Incubate at the recommended temperature for the enzyme (e.g., 37°C for standard RNase H, or higher for thermostable variants) for 30-60 minutes.[6][20]
-
-
Fragment Purification:
-
Purify the resulting 5' fragments away from the full-length mRNA, the probe, and enzyme. If using a biotinylated probe, incubate with streptavidin magnetic beads, wash, and elute. Alternatively, use a suitable column-based kit designed for small RNA fragment purification.
-
-
Analysis:
-
Elute the purified fragments in a buffer compatible with LC-MS analysis.
-
Submit the sample for LC-MS analysis to identify and quantify the masses corresponding to the expected capped and uncapped 5' fragments. Capping efficiency is calculated as: (Peak Area of Capped Fragment) / (Peak Area of Capped Fragment + Peak Area of Uncapped Fragment) * 100%.
-
References
- 1. benchchem.com [benchchem.com]
- 2. neb-online.de [neb-online.de]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sciex.com [sciex.com]
- 9. Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Label-free analysis of mRNA capping efficiency using RNAse H probes and LC-MS - OAK Open Access Archive [oak.novartis.com]
- 12. Co-transcriptional capping [takarabio.com]
- 13. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb-online.de [neb-online.de]
- 15. neb.com [neb.com]
- 16. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 17. neb.com [neb.com]
- 18. youtube.com [youtube.com]
- 19. ARCA | TriLink Customer Portal [shop.trilinkbiotech.com]
- 20. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
effect of polymerase choice on 3'-O-Bn-GTP incorporation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the enzymatic incorporation of 3'-O-benzyl-guanosine triphosphate (3'-O-Bn-GTP).
Frequently Asked questions (FAQs)
Q1: Which type of polymerase is best suited for incorporating this compound?
A1: Due to the bulky benzyl (B1604629) group at the 3'-hydroxyl position, standard DNA polymerases exhibit very low efficiency for incorporating this compound. Engineered DNA polymerases, particularly from the B-family, are the preferred choice. Variants of polymerases such as 9°N and KOD, especially those with mutations in the active site that reduce steric hindrance, are more likely to successfully incorporate nucleotides with bulky 3' modifications. A notable example is Therminator™ DNA Polymerase, a variant of 9°N DNA Polymerase, which is known for its enhanced ability to incorporate a variety of modified nucleotides.[1][2]
Q2: What is the expected impact of this compound incorporation on polymerase fidelity?
A2: The incorporation of modified nucleotides can influence the fidelity of a DNA polymerase.[3] While high-fidelity polymerases have proofreading (3'→5' exonuclease) activity, this function can be inhibited by certain modifications. The bulky 3'-O-benzyl group may alter the geometry of the primer-template duplex within the polymerase active site, potentially leading to an increased misincorporation rate.[3] It is crucial to sequence the resulting product to verify the accuracy of incorporation.
Q3: Can I use this compound in a standard PCR reaction?
A3: Direct substitution of dGTP with this compound in a standard PCR is highly unlikely to be successful. The 3'-O-benzyl group acts as a terminator for chain elongation. Once incorporated, the absence of a free 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide. Therefore, this compound is suitable for applications requiring single-nucleotide incorporation or controlled polymerization termination.
Q4: How can I improve the efficiency of this compound incorporation?
A4: Several factors can be optimized to improve incorporation efficiency:
-
Polymerase Choice: Use an engineered polymerase known to accept 3'-modified nucleotides, such as Therminator™ DNA Polymerase.[1][2]
-
Divalent Cations: While Mg²⁺ is the standard cofactor for DNA polymerases, replacing it with Mn²⁺ can sometimes increase the incorporation efficiency of modified nucleotides. However, be aware that Mn²⁺ can also decrease polymerase fidelity.
-
Nucleotide Concentration: Optimize the concentration of this compound in the reaction. A higher concentration may be required to outcompete any residual unmodified dGTP.
-
Reaction Time and Temperature: Increasing the reaction time and optimizing the temperature according to the polymerase's specifications can enhance incorporation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low incorporation of this compound | 1. Inappropriate Polymerase: The selected polymerase cannot accommodate the bulky 3'-O-benzyl group. 2. Suboptimal Reaction Conditions: Incorrect buffer composition, ion concentration, or temperature. 3. Degraded this compound: The modified nucleotide may have degraded due to improper storage or handling. | 1. Switch to an Engineered Polymerase: Use a polymerase specifically designed for modified nucleotides (e.g., Therminator™ DNA Polymerase).[1][2] 2. Optimize Reaction Conditions: Titrate Mg²⁺ or consider using Mn²⁺. Follow the polymerase manufacturer's recommendations for buffer and cycling conditions.[4] 3. Use Fresh this compound: Aliquot the nucleotide upon receipt and store it properly to avoid multiple freeze-thaw cycles. |
| Incorporation of incorrect nucleotides (low fidelity) | 1. Polymerase Error Rate: The polymerase has an inherently higher error rate with the modified nucleotide. 2. Presence of Mn²⁺: Manganese ions can reduce the polymerase's fidelity. 3. Unbalanced Nucleotide Concentrations: Incorrect ratios of nucleotides can lead to misincorporation. | 1. Choose a High-Fidelity Engineered Polymerase: If available, select an engineered polymerase with known high fidelity for modified nucleotides. 2. Use Mg²⁺ Instead of Mn²⁺: If Mn²⁺ was used to enhance efficiency, revert to Mg²⁺ and optimize other parameters. 3. Ensure Correct Nucleotide Ratios: Use equimolar concentrations of all nucleotides in the reaction. |
| Primer-dimer formation or other non-specific products | 1. Suboptimal Primer Design: Primers may have self-complementarity or anneal to non-target regions. 2. Low Annealing Temperature: The annealing temperature may be too low, allowing for non-specific primer binding. | 1. Redesign Primers: Use primer design software to create specific primers with minimal self-complementarity.[4] 2. Optimize Annealing Temperature: Perform a temperature gradient experiment to determine the optimal annealing temperature for your primers and template. |
Quantitative Data on Modified Nucleotide Incorporation
The following table presents a comparative kinetic analysis of Vent DNA Polymerase with dCTP and the modified nucleotide ddCTP, illustrating the typical decrease in incorporation efficiency observed with modified nucleotides.[5]
| Nucleotide | Polymerase | kpol (s⁻¹) | Kd (µM) | kpol/Kd (s⁻¹µM⁻¹) |
| dCTP | Vent | 85 | 13 | 6.5 |
| ddCTP | Vent | 0.5 | 110 | 0.0045 |
Data adapted from a study on Vent DNA Polymerase. This serves as an example of how modified nucleotides can affect kinetic parameters. Actual values for this compound will vary.
Experimental Protocols
Protocol: Single-Nucleotide Incorporation Assay for this compound
This protocol is designed to assess the ability of a chosen DNA polymerase to incorporate a single this compound molecule onto a primer.
1. Materials:
-
5'-fluorescently labeled DNA primer
-
DNA template with a complementary 3' overhang
-
DNA Polymerase (e.g., Therminator™ DNA Polymerase)
-
10x Polymerase Reaction Buffer
-
This compound
-
Unmodified dNTPs (dATP, dCTP, dTTP)
-
Nuclease-free water
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Polyacrylamide gel (denaturing, appropriate percentage for resolving single-base extension)
-
Gel loading buffer
2. Experimental Workflow:
Caption: Workflow for single-nucleotide incorporation assay.
3. Procedure:
-
Primer-Template Annealing:
-
Mix the 5'-fluorescently labeled primer and the DNA template in a 1:1.5 molar ratio in 1x reaction buffer.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture on ice:
-
10x Polymerase Reaction Buffer: 2 µL
-
Annealed Primer/Template: 1 µL (to a final concentration of ~100 nM)
-
This compound: to the desired final concentration (e.g., 100 µM)
-
Nuclease-free water: to a final volume of 19 µL
-
-
Prepare a control reaction with unmodified dGTP instead of this compound.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 1 µL of the selected DNA polymerase (e.g., 1 unit of Therminator™).
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 72°C for Therminator™) for a set time (e.g., 15-30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of stop solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes immediately before loading.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the primer and the expected single-base extension product are well-separated.
-
Visualize the gel using a fluorescence imager. Successful incorporation will be indicated by a band shift corresponding to the addition of one nucleotide.
-
Logical Relationships in Troubleshooting
References
- 1. Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. Altering DNA polymerase incorporation fidelity by distorting the dNTP binding pocket with a bulky carcinogen-damaged template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCR Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Full-Length mRNA Yield with 3'-O-Bn-GTP
Welcome to the technical support center for optimizing in vitro transcription (IVT) reactions using the co-transcriptional cap analog, 3'-O-Bn-GTP. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals maximize the yield and quality of full-length, capped mRNA.
Troubleshooting Guide
This section addresses common problems encountered during co-transcriptional capping with this compound.
Problem: Low Yield of Full-Length RNA Transcripts
Symptom: After purification, the total RNA yield is significantly lower than expected, or analysis (e.g., by denaturing agarose (B213101) gel electrophoresis) shows a high proportion of prematurely terminated transcripts.
| Possible Cause | Recommended Solution |
| 1. Suboptimal Cap Analog:GTP Ratio | The molar ratio of cap analog to GTP is critical. A high ratio favors capping but can significantly decrease overall RNA yield because GTP is also required for transcript elongation.[1] Start with a 4:1 ratio of this compound to GTP. If the yield is low, systematically decrease this ratio (e.g., to 3:1 or 2:1) and analyze both yield and capping efficiency to find the optimal balance for your specific template. |
| 2. Low Nucleotide Concentration | Insufficient concentration of any of the four NTPs (ATP, CTP, UTP, GTP) can be a limiting factor and lead to premature termination.[2][3][4] Ensure the final concentration of each NTP is adequate. If you have lowered the GTP concentration to favor capping, ensure it is not falling below a minimal threshold (typically >1.5 mM in high-yield reactions). Consider increasing the concentration of all four NTPs proportionally. |
| 3. Enzyme Inhibition | Contaminants from the DNA template purification, such as salts or ethanol (B145695), can inhibit T7 RNA Polymerase.[2][4] Ensure the DNA template is of high purity. If inhibition is suspected, precipitate the DNA template with ethanol and resuspend it in nuclease-free water to remove contaminants.[2] |
| 4. GC-Rich or Difficult Template Sequence | Templates with high GC content or strong secondary structures can cause the polymerase to stall or dissociate, leading to truncated transcripts.[2][4] To mitigate this, consider lowering the incubation temperature from 37°C to 30°C.[4] This slows down the polymerase, potentially allowing it to read through difficult regions more effectively.[3] |
| 5. RNase Contamination | RNases can degrade your newly synthesized RNA, leading to low yields of full-length product.[2][5] Always use nuclease-free water, tubes, and pipette tips.[][7] Wear gloves and work in a clean environment.[5][7] Including an RNase inhibitor in the IVT reaction is a highly recommended precaution.[2][4] |
Problem: Low Capping Efficiency
Symptom: Analysis by methods like LC-MS or enzymatic assays reveals a low percentage of transcripts possess the 5' cap structure.
| Possible Cause | Recommended Solution |
| 1. Cap Analog:GTP Ratio is Too Low | A low ratio of this compound to GTP will result in GTP outcompeting the cap analog for initiation of transcription, leading to a higher proportion of uncapped (5'-triphosphate) transcripts.[1][8] Increase the molar ratio of this compound to GTP. A starting point of 4:1 is often recommended.[1][9] You may need to optimize this further by testing higher ratios (e.g., 5:1), while monitoring the impact on overall yield. |
| 2. Incorrect Transcription Initiation Sequence | Some cap analogs, particularly trinucleotide analogs like CleanCap®, require a specific initiation sequence (e.g., AGG) immediately downstream of the T7 promoter for efficient incorporation.[10] While this compound is a dinucleotide analog, ensure your template's +1 and +2 positions are compatible with efficient initiation and capping. Standard T7 promoters typically initiate with a G. |
| 3. Degradation of Cap Analog | Repeated freeze-thaw cycles can degrade the this compound reagent. Aliquot the cap analog into smaller, single-use volumes upon receipt to minimize freeze-thaw cycles. |
| 4. Inaccurate Quantification of Reagents | Errors in pipetting or incorrect stock concentrations of either the cap analog or GTP will alter the effective ratio in the reaction. Double-check the concentrations of your stock solutions and use calibrated pipettes for setting up the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting ratio of this compound to GTP for co-transcriptional capping?
A common and effective starting point is a 4:1 molar ratio of cap analog to GTP.[1][9] This ratio is often a good compromise between achieving high capping efficiency and maintaining a sufficient RNA yield.[1] However, the optimal ratio can vary depending on the specific DNA template and reaction conditions, so empirical testing is recommended.
Q2: Why is my total RNA yield lower when I use a cap analog compared to a standard IVT reaction?
This is an expected outcome. In co-transcriptional capping, the cap analog competes with GTP for the initiation step of transcription.[1][8] To favor the incorporation of the cap analog, the concentration of GTP is typically reduced. Since GTP is essential for the elongation of the RNA chain, its lower concentration becomes a limiting factor for the overall synthesis, resulting in a lower total yield of RNA.[1][11]
Q3: How can I analyze the capping efficiency of my mRNA?
Several methods can be used to determine capping efficiency, each with its own advantages.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is considered the gold standard for verifying 5' cap structures.[12] It involves digesting the mRNA with an enzyme like RNase H to generate a small 5' fragment, which is then analyzed by LC-MS to identify and quantify capped versus uncapped species.[13][14]
-
Enzymatic Methods: These involve using enzymes that specifically target capped or uncapped RNA, followed by analysis. For example, treating the RNA with a 5' pyrophosphohydrolase can remove the cap, and the resulting change can be detected.
-
Immunoassay-Based Approaches: Some commercial kits use a 5' cap-specific antibody to capture and quantify only the capped mRNA molecules.[15]
Q4: Can I use modified nucleotides (e.g., N1-Methyl-Pseudouridine) with this compound?
Yes, T7 RNA polymerase is known for its wide substrate tolerance and can incorporate various modified nucleotides into the elongating RNA strand.[16] You can typically substitute the canonical NTPs (e.g., UTP with pseudo-UTP) while also including this compound for co-transcriptional capping. This is a common strategy to produce mRNA with reduced immunogenicity and enhanced stability.[17]
Q5: What purification method is best for mRNA capped with this compound?
The purification method is generally independent of the cap analog used. The choice depends on the scale and required purity.
-
Silica-Based Spin Columns: Suitable for small-scale purification and effective at removing proteins, salts, and unincorporated nucleotides.
-
Magnetic Beads: Oligo(dT)-coated magnetic beads are excellent for specifically isolating the polyadenylated mRNA from other reaction components, including enzymes and DNA templates.[18][]
-
Chromatography (e.g., Affinity, IEX): For large-scale and high-purity applications, chromatography techniques are the most reliable and scalable methods.[18][][20] Affinity chromatography using an oligo(dT) matrix is particularly common.[18]
Experimental Protocols & Visualizations
Protocol: Co-transcriptional Capping with this compound
This protocol provides a general framework for a 20 µL in vitro transcription reaction optimized for co-transcriptional capping.
1. Materials:
-
Linearized DNA Template (1 µg) with a T7 promoter
-
Nuclease-Free Water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM Spermidine)
-
100 mM DTT
-
ATP, CTP, UTP solutions (100 mM each)
-
GTP solution (20 mM)
-
This compound solution (80 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase
2. Reaction Setup: Assemble the reaction at room temperature in a nuclease-free tube in the following order:
| Component | Volume (µL) | Final Concentration |
| Nuclease-Free Water | Up to 20 µL | - |
| 10x Transcription Buffer | 2.0 | 1x |
| 100 mM DTT | 2.0 | 10 mM |
| 100 mM ATP | 1.5 | 7.5 mM |
| 100 mM CTP | 1.5 | 7.5 mM |
| 100 mM UTP | 1.5 | 7.5 mM |
| 20 mM GTP | 1.5 | 1.5 mM |
| 80 mM this compound | 1.5 | 6.0 mM |
| Linearized DNA Template | X µL | 1 µg |
| RNase Inhibitor | 1.0 | 40 units |
| T7 RNA Polymerase | 2.0 | - |
| Total Volume | 20 µL |
Note: The final concentrations achieve a 4:1 ratio of this compound (6.0 mM) to GTP (1.5 mM).
3. Incubation:
-
Mix the components gently by pipetting up and down.
-
Centrifuge the tube briefly to collect the reaction mixture at the bottom.
-
Incubate at 37°C for 2 hours. For transcripts with complex secondary structures, lowering the temperature to 30°C may improve the yield of full-length product.[4]
4. Template Removal and Purification:
-
Add 1 µL of DNase I (RNase-free) to the reaction and incubate at 37°C for 15 minutes to degrade the DNA template.[7][21]
-
Purify the synthesized mRNA using a suitable method, such as a spin column cleanup kit or oligo(dT) magnetic beads, following the manufacturer's protocol.[18][]
Diagrams
Caption: Workflow for co-transcriptional capping of mRNA.
Caption: Troubleshooting logic for low mRNA yield or quality.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Practical Tips for In Vitro Transcription | Thermo Fisher Scientific - GH [thermofisher.com]
- 4. go.zageno.com [go.zageno.com]
- 5. bitesizebio.com [bitesizebio.com]
- 7. neb.com [neb.com]
- 8. US20210317496A1 - Methods and Compositions for Increased Capping Efficiency of Transcribed RNA - Google Patents [patents.google.com]
- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 10. Co-transcriptional capping [takarabio.com]
- 11. neb.com [neb.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Label-free analysis of mRNA capping efficiency using RNase H probes and LC-MS | Semantic Scholar [semanticscholar.org]
- 15. xtalks.com [xtalks.com]
- 16. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HighYield T7 mRNA Synthesis Kit (ac4CTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. mRNA Purification Methods and Process - Patheon pharma services [patheon.com]
- 21. neb.com [neb.com]
Validation & Comparative
A Head-to-Head Comparison of mRNA Capping Technologies: 3'-O-Bn-GTP vs. ARCA
For Researchers, Scientists, and Drug Development Professionals
The 5' cap of messenger RNA (mRNA) is a critical quality attribute for synthetic mRNA therapeutics and vaccines, playing a pivotal role in translation initiation, mRNA stability, and minimizing the innate immune response. The choice of a 5' capping method during in vitro transcription (IVT) is a crucial decision that directly impacts the efficacy of the final mRNA product. This guide provides an objective comparison of two co-transcriptional capping analogs: the well-established Anti-Reverse Cap Analog (ARCA) and the less characterized 3'-O-Benzyl-GTP (3'-O-Bn-GTP). This comparison delves into their mechanisms of action, capping efficiencies, and the experimental protocols for their use and evaluation.
Unveiling the Competitors: this compound and ARCA
Both this compound and ARCA are dinucleotide cap analogs designed to be incorporated at the 5' end of an mRNA transcript during IVT. Their primary advantage over a standard GTP is the prevention of reverse incorporation, ensuring that the 7-methylguanosine (B147621) (m7G) is in the correct orientation for recognition by the translation machinery.
ARCA (Anti-Reverse Cap Analog) is chemically known as 3'-O-Me-m7G(5')ppp(5')G. It possesses a methyl group at the 3'-hydroxyl position of the m7G ribose.[1][2] This modification sterically hinders the RNA polymerase from using this end for chain elongation, thereby forcing its incorporation in the correct, forward orientation.[1]
This compound (3'-O-Benzyl-Guanosine-5'-Triphosphate) is a GTP analog featuring a benzyl (B1604629) group at the 3'-hydroxyl of the guanosine (B1672433) ribose. While less commonly cited in the context of capping efficiency, its structural similarity to ARCA suggests a similar mechanism for preventing reverse incorporation. The benzyl group, being bulkier than a methyl group, is also expected to effectively block elongation by RNA polymerase. Studies on structurally related N2-benzyl modified cap analogs have indicated the potential for high incorporation efficiency.
Quantitative Performance: A Capping Efficiency Showdown
The efficiency of co-transcriptional capping is a critical parameter, as it determines the percentage of functional, capped mRNA in the final product. Uncapped transcripts are translationally incompetent and can elicit an innate immune response.
| Parameter | This compound | ARCA (m7GpppG) |
| Reported Capping Efficiency | Data not widely available; however, related N2-benzyl modified cap analogs show efficiencies of ~78-92% . | 50-80% [3][4] |
| Resulting Cap Structure | Cap-0 | Cap-0[5] |
| Mechanism of Action | 3'-O-benzyl group prevents reverse incorporation. | 3'-O-methyl group prevents reverse incorporation.[1] |
| Key Advantages | Potentially higher capping efficiency due to the bulky benzyl group. | Well-established and widely used. |
| Potential Disadvantages | Limited published data on capping efficiency and translational performance. | Lower capping efficiency compared to newer technologies, leading to a higher percentage of uncapped mRNA.[3] |
Visualizing the Capping Process
To better understand the mechanisms of these capping analogs, the following diagrams illustrate the co-transcriptional capping process.
Caption: Workflow of co-transcriptional capping using ARCA.
Caption: Hypothesized workflow for this compound co-transcriptional capping.
Experimental Protocols
Accurate assessment of capping efficiency is paramount. The following protocols outline a standard in vitro transcription reaction with co-transcriptional capping and the subsequent analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), which is considered the gold standard for this measurement.
In Vitro Transcription with Co-transcriptional Capping
This protocol is a general guideline and may require optimization for specific templates and applications.
Materials:
-
Linearized DNA template (1 µg) with a T7 promoter
-
T7 RNA Polymerase
-
100 mM ATP, CTP, UTP solutions
-
100 mM GTP solution
-
100 mM Cap Analog (ARCA or this compound) solution
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM ATP
-
2 µL of 100 mM CTP
-
2 µL of 100 mM UTP
-
0.5 µL of 100 mM GTP (for a 4:1 cap analog to GTP ratio with ARCA)
-
4 µL of 100 mM Cap Analog (ARCA or this compound)
-
1 µL of Linearized DNA template (1 µg/µL)
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2 hours.
-
(Optional) Add DNase I to remove the DNA template.
-
Purify the synthesized mRNA using a suitable method (e.g., LiCl precipitation or spin column purification).
Determination of Capping Efficiency by LC-MS
This method involves the enzymatic digestion of the mRNA to isolate the 5' end, followed by analysis to quantify the capped and uncapped species.[6][7]
Materials:
-
Purified capped mRNA
-
RNase H
-
Biotinylated DNA probe complementary to the 5' end of the mRNA
-
Streptavidin-coated magnetic beads
-
Buffers for RNase H digestion and bead binding/washing
-
LC-MS system
Procedure:
-
Annealing: Anneal the biotinylated DNA probe to the purified mRNA.
-
RNase H Digestion: Digest the RNA:DNA hybrid with RNase H to cleave the 5' end of the mRNA.
-
Capture: Capture the biotinylated probe-5' mRNA fragment complex using streptavidin-coated magnetic beads.
-
Elution: Elute the 5' mRNA fragments from the beads.
-
LC-MS Analysis: Analyze the eluted fragments by LC-MS. The capped and uncapped fragments will have different masses and can be quantified based on their respective peak areas.
-
Calculation: Calculate the capping efficiency using the following formula: Capping Efficiency (%) = [Area of Capped Peak / (Area of Capped Peak + Area of Uncapped Peak)] x 100
Caption: Workflow for determining mRNA capping efficiency via LC-MS.
Conclusion
References
- 1. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The potential of N2-modified cap analogues for precise genetic manipulation through mRNA engineering [frontiersin.org]
- 4. sciex.com [sciex.com]
- 5. Ribozyme Assays to Quantify the Capping Efficiency of In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mRNA 5’ Cap Characterization using LC-HRAM MS/MS [thermofisher.com]
A Comparative Guide to 3'-O-Bn-GTP and Other mRNA Cap Analogs for Enhanced mRNA Performance
For Researchers, Scientists, and Drug Development Professionals
The 5' cap structure is a critical determinant of messenger RNA (mRNA) stability, translational efficiency, and immunogenicity, making the choice of a cap analog a pivotal decision in the development of mRNA-based therapeutics and vaccines. This guide provides an objective comparison of 3'-O-Bn-GTP with other widely used cap analogs, including the standard m7GTP, Anti-Reverse Cap Analog (ARCA), and the more recent CleanCap® technology. We will delve into their performance based on available experimental data, provide detailed experimental methodologies, and visualize key concepts to inform your selection process.
Introduction to mRNA Capping and the Role of Cap Analogs
The 5' cap, a modified guanosine (B1672433) nucleotide (7-methylguanosine or m7G) linked to the first nucleotide of an mRNA molecule via a 5'-5' triphosphate bridge, is essential for the efficient translation of mRNA into protein. It also protects the mRNA from degradation by exonucleases and helps to prevent the activation of the innate immune system, which can recognize uncapped or improperly capped RNA as foreign.
In the production of synthetic mRNA for therapeutic or research purposes, a cap structure is typically incorporated co-transcriptionally using cap analogs. These are chemically synthesized mimics of the natural cap structure that are introduced during the in vitro transcription (IVT) process. The choice of cap analog significantly impacts the key performance attributes of the resulting mRNA.
Comparing Cap Analog Performance
This section compares this compound and related N7-benzylated analogs with other common cap analogs across three critical parameters: capping efficiency, translation efficiency, and immunogenicity.
Data Presentation
| Cap Analog | Structure | Capping Efficiency (%) | Relative Translation Efficiency (vs. m7GpppG) | Resulting Cap Structure | Key Features & Disadvantages |
| m7GpppG (Standard Cap) | 7-methylguanosine triphosphate | ~50-70%[1] | 1.0 | Cap 0 | Can be incorporated in both forward and reverse orientations, with only the forward orientation being active.[2] Requires a high cap-to-GTP ratio, which can reduce overall mRNA yield.[1] |
| ARCA (Anti-Reverse Cap Analog) | m7,3'-O-methyl-GpppG | ~50-80%[3] | ~1.5 - 2.0 | Cap 0 | A 3'-O-methyl group prevents reverse incorporation, ensuring all capped mRNA is translationally active.[2] Still results in a Cap 0 structure which can be more immunogenic than Cap 1.[3] |
| This compound (and related N7-benzyl analogs) | N7-benzyl, 3'-O-benzyl-GTP | Data for related b7m3'-OGp4G: ~73%[2] | Data for related b7m3'-OGp4G: ~2.8[2] | Cap 0 (unless further modified) | The N7-benzyl group has been shown to increase translational efficiency.[2][4] Data on immunogenicity is limited. |
| CleanCap® AG | Trinucleotide (m7GpppAG) | >95%[3] | Significantly higher than ARCA | Cap 1 | Co-transcriptionally produces a Cap 1 structure, which is less immunogenic.[3] High capping efficiency and mRNA yield as it does not require a high cap-to-GTP ratio.[3] |
Note: Data for this compound is inferred from structurally related N7-benzylated and 3'-O-methylated cap analogs due to a lack of direct head-to-head comparative studies.
Experimental Protocols
In Vitro Transcription and Co-transcriptional Capping
This protocol describes the synthesis of capped mRNA using T7 RNA polymerase and various cap analogs.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (ATP, CTP, UTP, GTP)
-
Cap analog (m7GpppG, ARCA, this compound, or CleanCap® AG)
-
Transcription buffer (containing DTT and MgCl2)
-
RNase inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Reaction Setup: In a nuclease-free tube at room temperature, assemble the transcription reaction by adding the following components in order: nuclease-free water, transcription buffer, cap analog, ATP, CTP, UTP, and GTP. For m7GpppG and ARCA, a typical cap-to-GTP ratio is 4:1. For CleanCap® AG, the GTP concentration is not reduced. For this compound, an optimized ratio should be determined empirically, but a 4:1 ratio can be used as a starting point.
-
Add the linearized DNA template to the reaction mixture.
-
Finally, add T7 RNA polymerase to initiate the reaction. Gently mix the components.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: To remove the DNA template, add RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes.
-
RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by gel electrophoresis.
In Vitro Translation Assay
This protocol outlines a method to assess the translational efficiency of mRNA capped with different analogs using a rabbit reticulocyte lysate system.
Materials:
-
Capped mRNA transcripts
-
Rabbit Reticulocyte Lysate (RRL) system
-
Amino acid mixture (containing all amino acids except methionine)
-
[35S]-Methionine
-
Luciferase assay reagent (if using a luciferase reporter mRNA)
-
Luminometer or scintillation counter
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube on ice, prepare the translation reaction by adding the RRL, amino acid mixture, and [35S]-Methionine (or non-radioactive methionine if using a luciferase assay).
-
Add the capped mRNA to the reaction mixture. The amount of mRNA may need to be optimized, but typically ranges from 50 to 500 ng.
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.
-
Analysis:
-
For radiolabeled protein: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer. Analyze the protein products by SDS-PAGE and autoradiography. Quantify the protein bands using densitometry.
-
For luciferase reporter: Add the luciferase assay reagent according to the manufacturer's instructions and measure the luminescence using a luminometer. The light output is proportional to the amount of synthesized luciferase.
-
-
Data Normalization: Normalize the translation efficiency of each cap analog to that of the standard m7GpppG-capped mRNA.
In Vitro Immunogenicity Assay
This protocol provides a method to evaluate the immunogenicity of capped mRNA by measuring cytokine induction in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Capped mRNA transcripts
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent for mRNA
-
ELISA kits for detecting cytokines (e.g., TNF-α, IFN-α, IL-6)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed human PBMCs in a 96-well plate at a density of 2-5 x 10^5 cells per well and incubate for 2-4 hours.
-
mRNA Transfection: Complex the capped mRNA with a suitable transfection reagent according to the manufacturer's protocol.
-
Add the mRNA-transfection reagent complexes to the wells containing PBMCs. Include a positive control (e.g., uncapped mRNA or a known immune activator) and a negative control (transfection reagent only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) using specific ELISA kits.
-
Data Analysis: Compare the levels of cytokine induction by mRNAs capped with different analogs. Lower cytokine levels indicate lower immunogenicity.
Mandatory Visualizations
Signaling Pathway of mRNA Translation Initiation
Caption: mRNA translation initiation pathway.
Experimental Workflow for Comparing Cap Analogs
Caption: Workflow for comparing cap analog performance.
Logical Relationship of Cap Structures and Immune Response
Caption: Cap structure impact on innate immunity.
Conclusion
The selection of an appropriate cap analog is a critical step in the design and synthesis of high-quality mRNA for therapeutic and research applications. While the standard m7GpppG cap is a cost-effective option, its propensity for reverse incorporation and lower capping efficiency can be significant drawbacks. ARCA improves upon the standard cap by preventing reverse incorporation, leading to a higher proportion of translationally active mRNA.
Emerging cap analogs like this compound and other N7-benzylated derivatives show promise for significantly enhancing translational efficiency, as suggested by studies on structurally related compounds. However, more direct comparative data, particularly concerning their immunogenicity, is needed for a comprehensive evaluation.
CleanCap® technology represents a significant advancement, offering high capping efficiency and the co-transcriptional generation of a Cap 1 structure, which is advantageous for minimizing the innate immune response and maximizing protein expression.
Ultimately, the choice of cap analog will depend on the specific requirements of the application, balancing factors such as desired protein yield, tolerance for immunogenicity, and manufacturing scalability and cost. For applications demanding the highest levels of protein expression and minimal immune stimulation, newer generation cap analogs like CleanCap® and potentially this compound and its derivatives present compelling alternatives to traditional capping methods.
References
- 1. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 2. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-transcriptional capping [takarabio.com]
- 4. Novel N7-Arylmethyl Substituted Dinucleotide mRNA 5′ cap Analogs: Synthesis and Evaluation as Modulators of Translation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Benzyl Modification on mRNA Cap Translation Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing mRNA translation is a critical step in the development of novel therapeutics and vaccines. The 5' cap structure of mRNA plays a pivotal role in its stability and translational efficiency. This guide provides a comparative analysis of the performance of mRNA capped with a benzyl-modified guanosine (B1672433) triphosphate analog, 3'-O-Bn-GTP, against other common capping strategies. While direct quantitative data for this compound is limited in the available literature, this guide draws comparisons from studies on related N2- and N7-benzylated cap analogs to provide valuable insights.
Executive Summary
The addition of a 5' cap is essential for the efficient translation of in vitro transcribed (IVT) mRNA. The most common capping methods involve the co-transcriptional incorporation of cap analogs. While the Anti-Reverse Cap Analog (ARCA), a 3'-O-methylated cap, has been a standard, recent advancements have explored other modifications to enhance translation efficiency. This guide focuses on the potential benefits of a benzyl (B1604629) group modification on the guanosine cap, specifically the this compound analog. By examining data from closely related N2- and N7-benzylated analogs, we can infer the potential advantages of such modifications in improving protein expression.
Performance Comparison of Capping Analogs
| Cap Analog | Modification | Relative Translation Efficiency (vs. m7GpppG) | Capping Efficiency (%) | Key Features |
| m7GpppG | Standard Cap | 1.00 | ~50% (in correct orientation) | Prone to reverse incorporation, leading to a mix of active and inactive mRNA. |
| ARCA (m7,3'-O-GpppG) | 3'-O-Methyl | 1.5 - 2.0 | >95% (in correct orientation) | Prevents reverse incorporation, ensuring most capped mRNAs are translatable.[1] |
| N2-benzyl-ARCA | N2-Benzyl, 3'-O-Methyl | Up to 3.3 | Not explicitly stated, but high due to ARCA backbone | Enhanced binding to eIF4E, leading to significantly higher translation.[2] |
| N7-benzyl-GpppG | N7-Benzyl | ~2.5 - 3.1 | Variable | Increased affinity for eIF4E.[3] |
| CleanCap® AG | Trinucleotide with 2'-O-Methyl | Significantly Higher than ARCA | >95% | "One-pot" synthesis of Cap 1 mRNA, leading to higher protein expression and lower immunogenicity. |
Experimental Protocols
Co-transcriptional Capping of mRNA
This protocol describes the synthesis of capped mRNA using a cap analog during in vitro transcription.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
NTP solution (ATP, CTP, UTP)
-
GTP solution
-
Cap analog (e.g., ARCA, N2-benzyl-ARCA)
-
Transcription buffer (5X)
-
RNase inhibitor
-
DNase I
-
Nuclease-free water
-
RNA purification kit (e.g., column-based or magnetic beads)
Procedure:
-
Transcription Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water to a final volume of 20 µL
-
5X Transcription Buffer: 4 µL
-
NTP solution (as per manufacturer's recommendation)
-
GTP solution (typically at a lower concentration than other NTPs to favor cap analog incorporation)
-
Cap analog (at a 4:1 or higher ratio to GTP)
-
Linearized DNA template (0.5-1.0 µg)
-
RNase inhibitor (e.g., 20 units)
-
T7 RNA Polymerase (e.g., 2 µL)
-
-
Incubation: Mix the components gently and incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
RNA Purification: Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by agarose (B213101) gel electrophoresis.
In Vitro Translation Efficiency Assay using Luciferase Reporter
This protocol outlines the measurement of translation efficiency of capped mRNA in a rabbit reticulocyte lysate (RRL) system using a luciferase reporter.[4][5]
Materials:
-
Capped luciferase reporter mRNA
-
Rabbit Reticulocyte Lysate (RRL) system
-
Amino acid mixture (minus leucine (B10760876) and methionine)
-
Luciferase assay reagent
-
Luminometer
-
Nuclease-free water
Procedure:
-
Translation Reaction Setup: In a nuclease-free tube on ice, prepare the following reaction mixture:
-
Rabbit Reticulocyte Lysate
-
Amino acid mixture
-
RNase inhibitor
-
Capped luciferase mRNA (e.g., 50 ng)
-
Nuclease-free water to the final recommended volume
-
-
Incubation: Incubate the reaction at 30°C for 90 minutes.
-
Luciferase Assay:
-
Allow the luciferase assay reagent to equilibrate to room temperature.
-
Add the luciferase assay reagent to each translation reaction tube as per the manufacturer's instructions.
-
Mix well and immediately measure the luminescence using a luminometer.
-
-
Data Analysis: The luminescence signal is proportional to the amount of luciferase protein synthesized and reflects the translation efficiency of the mRNA. Normalize the results to a control mRNA (e.g., capped with standard m7GpppG) to determine the relative translation efficiency.
Visualizing the Mechanism: Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the cap-dependent translation initiation pathway and the experimental workflow for comparing mRNA translation efficiency.
Caption: Cap-Dependent Translation Initiation Pathway.
Caption: Experimental Workflow.
Conclusion
The modification of the 5' cap structure presents a powerful strategy for enhancing the translational efficiency of synthetic mRNA. While direct experimental data for mRNA capped with this compound is not extensively documented in the reviewed literature, evidence from N2- and N7-benzylated cap analogs strongly suggests that the introduction of a benzyl group can significantly boost protein expression.[2][3] This enhancement is likely due to increased affinity for the cap-binding protein eIF4E, a critical factor in the initiation of translation. For researchers aiming to maximize protein yield from their mRNA constructs, exploring benzyl-modified cap analogs, such as the conceptual this compound, represents a promising avenue. Further empirical studies are warranted to fully elucidate the performance of 3'-O-benzyl modified caps (B75204) and to directly compare them against established and emerging capping technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel cap analogs for in vitro synthesis of mRNAs with high translational efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
Stability of Benzyl-Modified mRNA Cap Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of mRNA Stability with Different Cap Analogs
The choice of a 5' cap analog during in vitro transcription (IVT) is a crucial determinant of the resulting mRNA's stability and translational efficiency. Modifications to the standard cap structure can protect the mRNA from degradation by cellular exonucleases, thereby extending its functional half-life.
| Cap Analog | Modification | Capping Efficiency | mRNA Stability | Reference |
| m7GpppG | Standard Cap 0 | ~70% | Baseline | [1][2] |
| ARCA (m7,3'-O-Megpppg) | Anti-Reverse Cap Analog (Cap 0) | 50-80% | Moderate | [1][2] |
| bn2m27,2'-OGpppG & bn2m27,3'-OGpppG | N2-dibenzyl ARCA analogs | Not specified | High (~76% remaining after 48h in HEK293 cells) | [3] |
| CleanCap® AG | Trinucleotide Cap 1 analog | >95% | High (Leads to prolonged protein expression) | [1][4] |
Note: Direct quantitative comparison of half-lives is challenging due to variations in experimental systems (cell types, specific mRNA sequences, and analytical methods). The stability data presented for the N2-dibenzyl ARCA analogs provide a strong indication of the potential for benzyl (B1604629) modifications to enhance mRNA longevity. In the referenced study, luciferase transcripts capped with these benzyl-modified analogs were more stable than those capped with standard ARCA, with approximately 76% of the former remaining in HEK293 cells after 48 hours, compared to about 55% for the ARCA-capped transcript[3].
Experimental Protocols
In Vitro Transcription (IVT) with Co-transcriptional Capping
This protocol describes the synthesis of capped mRNA using a cap analog during the IVT reaction.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (ATP, CTP, UTP, GTP)
-
Cap analog (e.g., bn2m27,3'-OGpppG, ARCA, or CleanCap®)
-
RNase inhibitor
-
Transcription buffer
-
DNase I
Procedure:
-
Reaction Setup: In an RNase-free tube, combine the transcription buffer, ribonucleoside triphosphates, and the cap analog. For ARCA and related dinucleotide analogs, a typical ratio of cap analog to GTP is 4:1 to favor incorporation of the cap analog[5]. For trinucleotide caps (B75204) like CleanCap®, this ratio adjustment is often not necessary[5].
-
Template Addition: Add the linearized DNA template to the reaction mixture.
-
Enzyme Addition: Add T7 RNA Polymerase and a sufficient amount of RNase inhibitor.
-
Incubation: Incubate the reaction at 37°C for 2 to 4 hours[6][7].
-
DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C[6][7].
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.
-
Quality Control: Assess the integrity and concentration of the mRNA using gel electrophoresis and spectrophotometry.
Determination of mRNA Half-life in Cultured Cells
This protocol outlines a common method for measuring mRNA stability by inhibiting transcription and quantifying the decay of the target mRNA over time using quantitative reverse transcription PCR (qRT-PCR).
Materials:
-
Cultured mammalian cells (e.g., HEK293, HeLa)
-
Transfection reagent
-
In vitro transcribed mRNA
-
Transcription inhibitor (e.g., Actinomycin D)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix and primers for the target mRNA and a stable reference gene
Procedure:
-
Cell Transfection: Transfect the cultured cells with the in vitro transcribed mRNA using a suitable transfection reagent.
-
Transcription Inhibition: After allowing for initial expression (e.g., 4-6 hours post-transfection), add a transcription inhibitor such as Actinomycin D to the cell culture medium to halt de novo mRNA synthesis[8].
-
Time-course RNA Extraction: Harvest the cells at various time points after the addition of the transcription inhibitor (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Isolation: Isolate total RNA from the cells at each time point using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.
-
qPCR Analysis: Perform qPCR using primers specific for the transfected mRNA and a stable housekeeping gene (e.g., GAPDH, ACTB)[3].
-
Data Analysis:
-
Normalize the Ct values of the target mRNA to the Ct values of the reference gene for each time point.
-
Calculate the relative amount of the target mRNA remaining at each time point compared to the 0-hour time point.
-
Plot the percentage of remaining mRNA against time and fit the data to a one-phase decay model to calculate the mRNA half-life[9][10].
-
Visualizations
Caption: Experimental workflow for mRNA synthesis and stability analysis.
Caption: The major 5' to 3' mRNA decay pathway in eukaryotes.
References
- 1. benchchem.com [benchchem.com]
- 2. The Evolution of Cap Analogs - Areterna [areterna.com]
- 3. Modified ARCA analogs providing enhanced translational properties of capped mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. neb.com [neb.com]
- 6. Preparation of RNAs with non-canonical 5′ ends using novel di- and trinucleotide reagents for co-transcriptional capping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Measuring mRNA decay with Roadblock-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time RT-PCR analysis of mRNA decay: half-life of Beta-actin mRNA in human leukemia CCRF-CEM and Nalm-6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 3'-O-Bn-GTP Co-Transcriptional Capping vs. Enzymatic Capping for mRNA Synthesis
For researchers, scientists, and drug development professionals navigating the critical step of mRNA capping, the choice between co-transcriptional and enzymatic methods can significantly impact the efficiency of mRNA synthesis, its subsequent translational performance, and immunogenic profile. This guide provides an objective comparison of 3'-O-Bn-GTP, a cap analog for co-transcriptional capping, and the well-established enzymatic capping method, supported by experimental principles and data from related technologies.
The 5' cap structure is indispensable for the stability, translation, and immune evasion of messenger RNA (mRNA).[1][] In the synthesis of therapeutic or research-grade mRNA, this crucial modification is typically achieved through one of two primary strategies: co-transcriptional capping, where a cap analog is incorporated during in vitro transcription (IVT), or post-transcriptional enzymatic capping.[3][4]
While modern co-transcriptional methods often utilize advanced cap analogs like ARCA (Anti-Reverse Cap Analog) and CleanCap®, this guide also considers the less documented this compound (3'-O-Benzyl-guanosine-5'-triphosphate). Due to a scarcity of direct comparative studies involving this compound, this comparison will draw upon the established principles of co-transcriptional capping with related analogs to provide a comprehensive overview for the scientific community.
Mechanism of Action: A Tale of Two Capping Strategies
Enzymatic Capping: This post-transcriptional method mimics the natural capping process in eukaryotic cells. It involves a series of enzymatic reactions that occur after the full-length mRNA has been transcribed.[5] Typically, the process utilizes the Vaccinia Capping Enzyme (VCE), which possesses three enzymatic activities: RNA triphosphatase, guanylyltransferase, and guanine-N7-methyltransferase.[6][7] To achieve a Cap-1 structure, which is common in higher eukaryotes and helps in evading the innate immune response, an additional enzyme, a 2'-O-methyltransferase, is required.[3][8]
Co-transcriptional Capping with this compound: This method integrates the capping process into the in vitro transcription reaction. A cap analog, in this case, this compound, is included in the IVT mixture along with the four standard nucleotide triphosphates (NTPs). The T7 RNA polymerase initiates transcription by incorporating the cap analog at the 5' end of the nascent mRNA transcript.[9] The benzyl (B1604629) group at the 3'-O position of the guanosine (B1672433) in this compound is designed to prevent the polymerase from incorporating it internally within the RNA chain, thus favoring its position at the initiation site. This is a similar principle to the 3'-O-methyl group in the widely used ARCA cap analog, which also prevents reverse incorporation.[]
Performance Comparison: Efficiency, Yield, and Functionality
The choice between these two capping methods often involves a trade-off between workflow simplicity, capping efficiency, mRNA yield, and the biological functionality of the final product.
| Feature | This compound (Co-transcriptional) | Enzymatic Capping |
| Capping Efficiency | Variable, potentially lower than enzymatic methods. Analog must compete with GTP for initiation. | High, often approaching 100% with optimized protocols.[5] |
| mRNA Yield | Generally lower than standard IVT due to competition between the cap analog and GTP.[3] | High initial transcript yield, though some loss can occur during subsequent purification steps. |
| Cap Structure | Primarily Cap-0. Requires an additional enzymatic step for Cap-1 modification. | Can produce both Cap-0 and Cap-1 structures in a controlled manner.[][8] |
| Workflow | Single-step reaction for capping and transcription, followed by a single purification.[9] | Multi-step process involving transcription, purification, enzymatic capping, and another purification.[3][4] |
| Potential for Immunogenicity | Cap-0 structures are known to be more immunogenic than Cap-1 structures.[3] | Can readily produce the less immunogenic Cap-1 structure. |
| Scalability & Cost | Potentially more cost-effective for smaller scales due to fewer enzymatic reagents and steps. | Generally considered more expensive due to the cost of capping enzymes, but may be more cost-effective at a very large scale due to higher overall yields.[9] |
Experimental Protocols
General Protocol for Co-transcriptional Capping with a Cap Analog (e.g., this compound)
This protocol is a generalized procedure and may require optimization for specific cap analogs and templates.
-
In Vitro Transcription Reaction Setup:
-
Assemble the following components at room temperature in nuclease-free tubes:
-
Nuclease-free water
-
Transcription buffer (typically includes Tris-HCl, MgCl2, DTT, spermidine)
-
ATP, CTP, UTP (at a final concentration of, for example, 5 mM each)
-
GTP (at a reduced concentration, e.g., 1.25 mM)
-
This compound cap analog (at a concentration typically 4-fold higher than GTP, e.g., 5 mM)
-
Linearized DNA template (containing a T7 promoter)
-
RNase inhibitor
-
T7 RNA polymerase
-
-
The total reaction volume can be scaled as needed.
-
-
Incubation:
-
Mix the components thoroughly and incubate at 37°C for 2 hours.
-
-
DNase Treatment:
-
To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15 minutes.
-
-
Purification:
-
Purify the capped mRNA using a suitable method such as lithium chloride precipitation or a column-based purification kit.
-
General Protocol for Enzymatic Capping
-
In Vitro Transcription:
-
Perform a standard in vitro transcription reaction with equimolar concentrations of ATP, CTP, GTP, and UTP.
-
After the reaction, treat with DNase I to remove the DNA template.
-
Purify the uncapped mRNA.
-
-
Enzymatic Capping Reaction:
-
In a nuclease-free tube, combine the following:
-
Purified uncapped mRNA
-
Capping buffer
-
GTP
-
S-adenosylmethionine (SAM)
-
Vaccinia Capping Enzyme
-
-
Incubate at 37°C for 1 hour.
-
-
(Optional) 2'-O-Methylation for Cap-1 Synthesis:
-
To the capping reaction, add:
-
mRNA Cap 2'-O-Methyltransferase
-
Additional SAM
-
-
Incubate for an additional 1-2 hours at 37°C.
-
-
Final Purification:
-
Purify the capped mRNA to remove enzymes and other reaction components.
-
Visualizing the Workflows
Figure 1. Workflow for post-transcriptional enzymatic mRNA capping.
Figure 2. Workflow for co-transcriptional mRNA capping with a cap analog.
Conclusion and Future Outlook
The choice between this compound co-transcriptional capping and enzymatic capping depends on the specific requirements of the research or therapeutic application. Enzymatic capping offers high efficiency and the ability to generate the biologically preferred Cap-1 structure in a controlled manner, making it a robust option for clinical applications despite its more complex workflow.
Co-transcriptional capping with analogs like this compound presents a more streamlined and potentially cost-effective approach, particularly for smaller-scale synthesis and research applications. However, the likely trade-offs include lower capping efficiency and yield, and the production of a more immunogenic Cap-0 structure.
The field of mRNA therapeutics is continually evolving, with the development of novel cap analogs that offer the simplicity of co-transcriptional capping with the high efficiency and desired Cap-1 structure of enzymatic methods. As researchers continue to innovate, the ideal capping strategy will likely involve a balance of efficiency, scalability, cost-effectiveness, and the biological performance of the final mRNA product.
References
- 1. yeasenbio.com [yeasenbio.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Methods of IVT mRNA capping - Behind the Bench [thermofisher.com]
- 5. Synthetic mRNA capping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA capping: biological functions and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Co-transcriptional capping [takarabio.com]
A Comparative Analysis of Protein Expression from 3'-O-Bn-GTP Capped mRNA
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing mRNA-Based Protein Expression
The 5' cap structure of messenger RNA (mRNA) is a critical determinant of its translational efficiency and stability, playing a pivotal role in the development of mRNA-based therapeutics and vaccines. While the standard m7GpppG cap and its anti-reverse cap analog (ARCA) are widely used, novel chemical modifications to the cap structure are continuously being explored to enhance protein expression. This guide provides a comparative analysis of protein expression from mRNA capped with a 3'-O-benzyl-GTP (3'-O-Bn-GTP) analog versus the conventional m7GpppG and ARCA caps. The data presented herein is synthesized from studies on N-benzyl modified cap analogs, which serve as a close proxy for the this compound cap.
Quantitative Data Presentation
The following tables summarize the comparative performance of different mRNA cap analogs in terms of relative protein expression in both a cell-free in vitro translation system (Rabbit Reticulocyte Lysate) and in cultured human cells (HEK293), as well as mRNA stability within these cells.
Table 1: Comparative Translational Efficiency of Capped mRNAs
| Cap Analog | Relative Translation Efficiency (Rabbit Reticulocyte Lysate) | Relative Total Protein Expression (HEK293 Cells) |
| m7GpppG (Standard Cap) | 1.00 | 1.00 |
| m27,3'-OGpppG (ARCA) | 1.56 ± 0.03[1] | 1.46 ± 0.50[1] |
| bn2m27,3'-OGpppG | 1.39 ± 0.19[1] | 3.30 ± 0.86 [1] |
| (p-OCH3bn)2m27,3'-OGpppG | 1.29 ± 0.17[1] | 2.42 ± 0.30 [1] |
| b7m3'-OGp4G | 2.8-fold higher than m7Gp3G[2] | Not Reported |
Note: Data for bn2m27,3'-OGpppG and (p-OCH3bn)2m27,3'-OGpppG represent N2-dibenzyl and N2-di(p-methoxybenzyl) modifications on an ARCA backbone, respectively. b7m3'-OGp4G represents an N7-benzyl modification on a tetraphosphate (B8577671) ARCA backbone. These serve as indicators of the potential performance of benzyl-modified cap analogs.
Table 2: Comparative Stability of Capped mRNAs in HEK293 Cells
| Cap Analog | Remaining mRNA after 24h (%) | Remaining mRNA after 48h (%) |
| m7GpppG (Standard Cap) | 67.4 ± 1.4 | 36.8 ± 2.6 |
| m27,3'-OGpppG (ARCA) | 71.7 ± 1.0 | 54.1 ± 1.5 |
| bn2m27,3'-OGpppG | 95.0 ± 3.1 | 76.7 ± 1.0 |
| (p-OCH3bn)2m27,3'-OGpppG | 73.3 ± 2.0 | 55.1 ± 1.6 |
Mandatory Visualization
Caption: Cap-Dependent Translation Initiation Pathway.
Caption: Workflow for Comparative Analysis of Capped mRNA.
Experimental Protocols
In Vitro Transcription (IVT) with Co-transcriptional Capping
This protocol describes the synthesis of capped mRNA using T7 RNA polymerase and cap analogs.
Materials:
-
Linearized plasmid DNA template containing the gene of interest (e.g., Firefly Luciferase) downstream of a T7 promoter.
-
T7 RNA Polymerase
-
Transcription Buffer (10x)
-
NTP solution mix (ATP, CTP, UTP at 10mM each)
-
GTP solution (10mM)
-
Cap Analog (m7GpppG, ARCA, or this compound analog) at 40mM
-
RNase Inhibitor
-
DNase I, RNase-free
-
Nuclease-free water
-
Lithium Chloride (LiCl) for purification
Procedure:
-
Reaction Setup: Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water to a final volume of 20 µL
-
10x Transcription Buffer: 2 µL
-
Cap Analog (40mM): 4 µL
-
ATP, CTP, UTP mix (10mM each): 2 µL each
-
GTP (10mM): 0.5 µL (This creates a 4:1 ratio of cap analog to GTP)
-
Linearized DNA template: 1 µg
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
mRNA Purification:
-
Add 80 µL of nuclease-free water to the reaction.
-
Add 30 µL of 8M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air dry the pellet for 5-10 minutes.
-
Resuspend the mRNA pellet in an appropriate volume of nuclease-free water.
-
-
Quantification and Quality Control: Determine the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity via gel electrophoresis.
In Vitro Translation in Rabbit Reticulocyte Lysate
This protocol is for assessing the translational efficiency of the synthesized capped mRNAs in a cell-free system.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine
-
Synthesized capped mRNA (from Protocol 1)
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following in a microcentrifuge tube:
-
Rabbit Reticulocyte Lysate: 12.5 µL
-
Amino Acid Mixture (minus methionine, 1mM): 0.5 µL
-
[35S]-Methionine (>1000 Ci/mmol): 1 µL
-
Capped mRNA (0.5 µg/µL): 1 µL
-
Nuclease-free water to a final volume of 25 µL
-
-
Incubation: Mix gently and incubate at 30°C for 90 minutes.
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the translated proteins by SDS-PAGE and autoradiography to visualize and quantify the protein product. For non-radioactive quantification, a reporter enzyme like luciferase can be used, and its activity measured with a luminometer.
mRNA Transfection and Expression Analysis in HEK293 Cells
This protocol details the transfection of capped mRNA into a mammalian cell line to evaluate protein expression in a cellular context.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine MessengerMAX Transfection Reagent (or similar)
-
Synthesized capped mRNA encoding a reporter protein (e.g., Firefly Luciferase)
-
24-well tissue culture plates
-
Luciferase Assay System
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation (per well):
-
mRNA solution: In an RNase-free microcentrifuge tube, dilute 500 ng of capped mRNA into 25 µL of Opti-MEM.
-
Lipid solution: In a separate tube, add 1.5 µL of Lipofectamine MessengerMAX to 25 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted mRNA and the diluted lipid solution. Mix gently and incubate for 10-15 minutes at room temperature to allow complex formation.
-
-
Cell Transfection:
-
Gently add the 50 µL of mRNA-lipid complex dropwise to the cells in the 24-well plate.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Protein Expression Analysis (Luciferase Assay):
-
At desired time points (e.g., 4, 24, 48 hours post-transfection), lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in the cell lysate.
-
mRNA Stability Assay in HEK293 Cells
This protocol is to determine the half-life of the transfected mRNAs.
Materials:
-
Transfected HEK293 cells (from Protocol 3)
-
RNA extraction kit
-
qRT-PCR reagents (reverse transcriptase, primers for the reporter gene and a housekeeping gene, SYBR Green master mix)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: At various time points post-transfection (e.g., 4, 24, 48 hours), harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA from each time point using a reverse transcriptase.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the reporter gene (e.g., Luciferase) and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a SYBR Green-based detection method.
-
-
Data Analysis:
-
Calculate the relative amount of the reporter mRNA at each time point, normalized to the housekeeping gene, using the ΔΔCt method.
-
Plot the percentage of remaining mRNA over time to determine the mRNA half-life.
-
References
The Cost-Effectiveness of mRNA Capping Strategies: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of messenger RNA (mRNA) synthesis, the choice of a 5' capping method is a critical decision that significantly impacts transcript efficacy, production cost, and manufacturing timeline. The 5' cap is indispensable for mRNA stability, translation initiation, and minimizing the innate immune response. This guide provides an objective comparison of prominent mRNA capping technologies, with a focus on cost-effectiveness and performance, supported by experimental data.
This analysis evaluates three primary methodologies for in vitro transcription (IVT) capping: co-transcriptional capping with the conventional anti-reverse cap analog (ARCA), co-transcriptional capping with the next-generation trinucleotide cap analog CleanCap®, and post-transcriptional enzymatic capping. Additionally, we will touch upon a novel benzyl-modified cap analog as an emerging alternative.
Executive Summary: Performance and Cost at a Glance
The selection of a capping strategy involves a trade-off between reagent cost, hands-on time, scalability, and the desired quality of the final mRNA product. While traditional methods like ARCA and enzymatic capping are well-established, newer technologies such as CleanCap® often present a more streamlined and cost-effective workflow, especially at scale.
Quantitative Performance Metrics
The efficacy of an mRNA capping technology is evaluated based on several key parameters: capping efficiency, mRNA yield, the biological activity of the resulting mRNA (protein expression), and the purity of the final product. The following tables summarize the performance of the most common capping methods.
| Parameter | Post-Transcriptional Enzymatic Capping | Co-Transcriptional Capping (ARCA) | Co-Transcriptional Capping (CleanCap®) |
| Capping Efficiency | >95% | 50-80%[1][] | >95%[1][3][4] |
| Cap Structure | Cap 0 or Cap 1 | Cap 0[3][4] | Cap 1[3][4] |
| mRNA Yield | High | Lower (due to high cap:GTP ratio)[3] | High (no high cap:GTP ratio needed)[3][4] |
| Manufacturing Time | Longer (multiple steps)[3] | Shorter ("one-pot")[4] | Shorter ("one-pot")[4] |
| Immunogenicity | Lower (with Cap 1) | Higher (Cap 0 can be recognized as non-self)[4] | Lower (Cap 1 is recognized as "self")[5] |
Cost-Effectiveness Analysis
The overall cost of mRNA production is influenced by reagent costs, labor, and the need for additional purification steps. Co-transcriptional methods generally offer a more cost-effective solution by simplifying the manufacturing process.
| Cost Factor | Post-Transcriptional Enzymatic Capping | Co-Transcriptional Capping (ARCA) | Co-Transcriptional Capping (CleanCap®) |
| Reagent Cost per gram of mRNA | ~$248 | ~$221 | ~$215 |
| Overall Manufacturing Cost | Highest | Intermediate | 20-40% lower than other methods[4][6] |
| Labor Costs | High | Lower | Lowest |
| Purification Steps | Multiple[3] | Single[3] | Single[3] |
A Note on Benzyl-Modified Cap Analogs: 3'-O-Bn-GTP and "AvantCap"
While the term "this compound" does not correspond to a widely commercialized cap analog for large-scale mRNA synthesis, recent research has explored the use of benzyl (B1604629) modifications to enhance cap analog properties. A notable example is a novel trinucleotide cap analog, m7GpppBn6Am pG, referred to as "AvantCap".[7] This analog features an N6-benzyl modification on the first transcribed nucleotide (adenosine).
The introduction of the bulky benzyl group in AvantCap is designed to confer resistance to FTO (fat mass and obesity-associated protein) demethylase, an enzyme that can remove the m6A modification from the cap, potentially impacting mRNA stability and translation.[7] Research suggests that mRNAs capped with this N6-benzyl analog exhibit superior translational properties both in vitro and in vivo.[7] While not a direct replacement for the hypothetical this compound, AvantCap represents an innovative approach to cap analog design that leverages a benzyl modification to improve mRNA performance. Further research and commercialization are needed to fully assess its cost-effectiveness compared to established methods.
Experimental Workflows and Signaling Pathways
The choice of capping technology directly impacts the mRNA synthesis workflow. Co-transcriptional methods offer a more streamlined "one-pot" reaction, whereas enzymatic capping requires additional steps post-transcription.
References
A Comparative Guide to 3'-O-Bn-GTP and Other In Vitro Transcription Capping Analogs
For researchers, scientists, and drug development professionals seeking to optimize in vitro transcription for therapeutic mRNA production, the choice of a 5' cap analog is a critical determinant of transcript efficacy. This guide provides a comprehensive comparison of the performance of 3'-O-Bn-GTP with other common cap analogs, including Anti-Reverse Cap Analog (ARCA) and CleanCap®, supported by experimental data and detailed protocols.
The 5' cap is a crucial modification for eukaryotic mRNA, essential for its stability, efficient translation into protein, and for minimizing the innate immune response to foreign RNA. In vitro transcription (IVT) methods often employ co-transcriptional capping, where a cap analog is incorporated during the transcription reaction. This guide focuses on the performance characteristics of this compound in comparison to other widely used capping reagents.
Performance Comparison of Cap Analogs
The efficacy of a cap analog is determined by several key parameters: capping efficiency, the yield of the in vitro transcription reaction, and the translational efficiency of the resulting mRNA. While direct comparative data for this compound against all alternatives in a single study is limited, data on structurally related N7-benzylated analogs provide valuable insights.
| Parameter | This compound (and N7-Benzylated Analogs) | ARCA (m7,3'-O-MeGpppG) | CleanCap® AG (m7GpppAmG) | Standard Cap (m7GpppG) |
| Capping Efficiency | Data not readily available for this compound. Generally, co-transcriptional capping with dinucleotide analogs is in the range of 50-80%. | ~50-80%[][2] | >95%[][2] | ~70%, but with ~50% in the incorrect orientation.[3] |
| mRNA Yield | May be lower than uncapped reactions due to competition with GTP. | Lower than uncapped reactions due to the required high cap-to-GTP ratio.[3] | Higher than ARCA as it does not require a high cap-to-GTP ratio.[3] | Significantly reduced due to the high cap-to-GTP ratio needed. |
| Translational Efficiency | N7-benzylated analogs have been shown to confer higher translational efficiency compared to m7GpppG and, in some cases, ARCA.[] This is attributed to increased affinity for the translation initiation factor eIF4E. | Higher than standard cap due to correct orientation. | Generally demonstrates the highest protein expression in vivo.[4] | Lower than ARCA and other modified analogs due to random orientation. |
| Cap Structure | Cap-0 | Cap-0[5][6] | Cap-1[5][6] | Cap-0 |
| Immunogenicity | Expected to be similar to other Cap-0 structures. | Higher potential for immunogenicity as Cap-0 can be recognized as non-self. | Lower immunogenicity due to the Cap-1 structure, which mimics endogenous mRNA. | Higher potential for immunogenicity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different cap analogs. Below are generalized protocols for in vitro transcription using ARCA and CleanCap®. A specific protocol for this compound is not widely available; however, a protocol similar to that for ARCA can be adapted.
In Vitro Transcription with ARCA
This protocol is a general guideline for the co-transcriptional incorporation of ARCA.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
NTPs (ATP, CTP, UTP, GTP)
-
ARCA (m7,3'-O-MeGpppG)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order (for a 20 µL reaction):
-
Nuclease-free water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM UTP: 2 µL
-
20 mM GTP: 1.5 µL
-
40 mM ARCA: 4 µL (maintaining a 4:1 ratio of ARCA to GTP)
-
Linearized DNA template (0.5-1 µg): X µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable RNA purification kit or method.
In Vitro Transcription with CleanCap® AG
This protocol is a general guideline for using the CleanCap® AG reagent. Note that this method requires a specific "AG" initiation sequence immediately following the T7 promoter in the DNA template.
Materials:
-
Linearized DNA template with a T7 promoter followed by an AG sequence
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
NTPs (ATP, CTP, UTP, GTP)
-
CleanCap® AG Reagent
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all components on ice.
-
Assemble the reaction at room temperature in the following order (for a 20 µL reaction):
-
Nuclease-free water: to 20 µL
-
10x Transcription Buffer: 2 µL
-
100 mM ATP: 2 µL
-
100 mM CTP: 2 µL
-
100 mM UTP: 2 µL
-
100 mM GTP: 2 µL
-
CleanCap® AG Reagent: 4 µL
-
Linearized DNA template (0.5-1 µg): X µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Mix gently and incubate at 37°C for 2 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable RNA purification kit or method.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the cap-dependent translation initiation pathway and a typical workflow for comparing different cap analogs.
Caption: Cap-dependent translation initiation pathway.
Caption: Experimental workflow for comparing cap analog performance.
Conclusion
The selection of a 5' cap analog is a critical step in the design of in vitro transcribed mRNA for therapeutic and research applications. While ARCA provides a significant improvement over standard cap analogs by ensuring correct orientation, it still produces a Cap-0 structure and can lead to lower transcription yields. CleanCap® technology offers a more advanced solution, generating a more natural Cap-1 structure with high efficiency, resulting in higher protein expression and lower immunogenicity.
Although direct comparative data for this compound is not as readily available, studies on related N7-benzylated analogs suggest that modifications at the N7 position can enhance translational efficiency. This makes this compound and similar analogs promising candidates for applications where maximizing protein output is a primary goal. Further head-to-head studies are warranted to fully elucidate the performance of this compound in comparison to commercially available solutions like CleanCap®. Researchers should consider the specific requirements of their application, including the desired level of protein expression, tolerance for immunogenicity, and scalability of the manufacturing process, when selecting a capping strategy.
References
Safety Operating Guide
Proper Disposal of 3'-O-Bn-GTP: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the proper disposal procedures for 3'-O-Bn-GTP (3'-O-Benzyl-guanosine-5'-triphosphate), a modified nucleoside triphosphate. Adherence to these protocols is essential to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a potentially hazardous chemical, is mandatory.
Immediate Safety Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.
Hazard Profile and Data Summary
For a clear understanding of the known and potential hazards, the following table summarizes the key information.
| Parameter | Data/Information | Citation |
| Chemical Name | 3'-O-Benzyl-guanosine-5'-triphosphate | N/A |
| Synonyms | This compound | N/A |
| Appearance | Solid | [1] |
| Known Hazards of Benzyl (B1604629) Ether | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May be harmful if swallowed. Toxic to aquatic life with long lasting effects. | [2] |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides and nitrogen oxides. | [3] |
Step-by-Step Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.
Step 1: Decontamination
Given that this compound is a synthetic nucleic acid molecule, it is prudent to follow institutional guidelines for the disposal of recombinant or synthetic nucleic acids. This typically involves decontamination to denature the molecule.
-
Chemical Decontamination: For liquid waste containing this compound, add a sufficient volume of a 10% bleach solution and allow it to sit for at least 30 minutes. For solid waste, ensure it is thoroughly wetted with the bleach solution.
-
Autoclaving: Solid waste contaminated with this compound can be decontaminated by autoclaving, following standard laboratory procedures.
Step 2: Waste Segregation and Collection
-
Liquid Waste: After decontamination, neutralized aqueous solutions should be collected in a designated hazardous chemical waste container labeled "Aqueous Hazardous Waste." Do not pour down the drain.
-
Solid Waste: Decontaminated solid waste, such as contaminated labware (e.g., pipette tips, microfuge tubes), should be placed in a designated solid hazardous waste container. This container should be clearly labeled "Solid Hazardous Waste" and include the chemical name.
Step 3: Final Disposal
-
All waste containers must be securely sealed and stored in a designated satellite accumulation area until they are collected by the institution's Environmental Health and Safety (EHS) department for final disposal at an approved waste disposal facility.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
